Microginin 527
Description
This compound has been reported in Microcystis aeruginosa with data available.
Properties
CAS No. |
1135249-50-1 |
|---|---|
Molecular Formula |
C25H41N3O7S |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1 |
InChI Key |
VUIHOFONJHXOQE-ZPPOLDLBSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Discovery, Characterization, and Bioactivity of Microginin 527 from Microcystis aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microginins represent a diverse class of linear peptide protease inhibitors produced by cyanobacteria. This document provides a comprehensive technical overview of Microginin 527, a potent Angiotensin-Converting Enzyme (ACE) inhibitor discovered from the freshwater cyanobacterium Microcystis aeruginosa. We detail its discovery through a metabolomics-guided approach, its structural features, and its significant biological activities. This guide includes detailed experimental protocols for the isolation, purification, and bio-assessment of this compound, alongside structured data tables and graphical representations of workflows and its mechanism of action to facilitate further research and drug development efforts.
Introduction
Cyanobacteria are prolific producers of a wide array of secondary metabolites with significant biotechnological potential, ranging from toxins to compounds with cytotoxic, antimicrobial, and enzyme-inhibiting properties.[1][2] The genus Microcystis is well-known for producing toxins like microcystins, but it is also a source of other bioactive peptides, including microginins.[1][2]
Microginins are a family of linear, non-ribosomal peptides first identified in Microcystis aeruginosa.[1] They are structurally characterized by an N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) or a related fatty acid residue linked to a peptide chain of three to five amino acids. These compounds are primarily recognized as potent inhibitors of various proteases, particularly zinc-containing metalloproteases like Angiotensin-Converting Enzyme (ACE). Their ability to inhibit ACE makes them promising candidates for the development of novel antihypertensive therapeutics.
Discovery of this compound
This compound was identified from a laboratory-cultured strain of Microcystis aeruginosa (UTEX LB2385) using a mass spectrometry-based metabolomics approach. This strategy allowed for the rapid detection and characterization of novel peptide variants within the cyanobacterial extract. This compound, along with its parent compounds, was noted for containing N-methyl methionine sulfoxide. It is a tripeptide analogue, representing one of the smallest members of the microginin family. Studies have suggested that smaller tripeptide or tetrapeptide microginins exhibit more potent ACE inhibitory activity compared to their larger pentapeptide counterparts.
Physicochemical Properties and Structure
This compound is a linear peptide with the molecular formula C₂₅H₄₁N₃O₇S and a molecular weight of 527.7 g/mol . Its structure was determined through spectroscopic analysis and chemical derivatization. The peptide consists of three amino acid residues, with a sulfonated and N-methylated second position.
Systematic Name: (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid.
Biological Activity
This compound is distinguished by its potent inhibitory activity against several key enzymes. It is most recognized for its strong inhibition of Angiotensin-Converting Enzyme (ACE), a central component of the renin-angiotensin system that regulates blood pressure. In addition to its anti-hypertensive potential, this compound also demonstrates inhibitory effects against protein phosphatases and leucine aminopeptidase.
Table 1: Quantitative Bioactivity Data for this compound
| Target Enzyme | Bioactivity (IC₅₀) | Source Strain | Reference |
| Angiotensin-Converting Enzyme (ACE) | 31 µM | Microcystis aeruginosa (UTEX LB2385) | |
| Leucine Aminopeptidase | Inhibitory effects reported | Microcystis aeruginosa | |
| Protein Phosphatases | Inhibitory effects reported | Microcystis aeruginosa |
Mechanism of Action: ACE Inhibition
The primary mechanism of action for microginins involves the inhibition of serine and metalloproteases. The peptide binds to the catalytic site of the target enzyme, blocking substrate access and thereby inhibiting its function. In the case of ACE, this compound acts as a competitive inhibitor, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure.
References
The Biosynthesis of Microginin 527 in Cyanobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microginins are a diverse family of bioactive linear peptides produced by cyanobacteria, notable for their potent inhibition of various proteases, including angiotensin-converting enzyme (ACE). This technical guide provides a comprehensive overview of the biosynthesis of a specific tripeptide variant, Microginin 527, which is distinguished by a sulfonated and N-methylated amino acid residue. We delve into the genetic architecture of the microginin biosynthetic gene cluster (mic), the enzymatic machinery of its hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) pathway, and the key chemical transformations that lead to the final natural product. This guide summarizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the biosynthetic pathway to facilitate a deeper understanding for researchers in natural product chemistry, microbiology, and pharmacology.
Introduction
Cyanobacteria are prolific producers of a vast array of secondary metabolites with significant potential for biotechnological and pharmaceutical applications. Among these, the microginins represent a large class of linear lipopeptides that have garnered interest due to their diverse biological activities.[1] this compound is a rare tripeptide member of this family, characterized by the presence of a sulfonated and N-methylated amino acid at its second position.[2][3] This unique post-assembly modification, coupled with its inhibitory bioactivity, makes its biosynthetic pathway a subject of considerable interest for both fundamental research and potential drug development.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a hybrid PKS/NRPS multienzyme complex encoded by the mic biosynthetic gene cluster (BGC).[3] This pathway involves the assembly of a fatty acid chain, the incorporation of specific amino acid precursors, and subsequent chemical modifications.
The mic Biosynthetic Gene Cluster
The mic BGC is approximately 30 kb in length and comprises a set of core biosynthetic genes, typically designated micA through micH.[3] While the specific function of each gene product in the context of this compound biosynthesis is not fully elucidated, the heterologous expression of the entire mic cluster from Microcystis aeruginosa LEGE 91341 in E. coli has unequivocally confirmed its role in producing the microginin scaffold. Some mic gene clusters have also been found to contain a halogenase, accounting for the chlorinated variants of microginins.
Precursor Molecules
The assembly of this compound requires the following precursor molecules:
-
A C8 fatty acid (Octanoic acid): This serves as the starter unit for the polyketide synthase module.
-
Amino Acids: Based on the structure of the closely related tripeptide, Microginin 511 (Ahda-MeMet-Tyr), the likely amino acid precursors for this compound are:
-
Methionine
-
Tyrosine
-
-
S-adenosyl methionine (SAM): The universal methyl group donor for the N-methylation step.
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS): The activated sulfate donor for the sulfonation reaction.
Enzymatic Assembly and Modification
The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation and modification, and termination.
Stage 1: Initiation - Formation of the 3-amino-2-hydroxydecanoic acid (Ahda) moiety
The synthesis begins with the activation of an octanoic acid starter unit by a putative fatty acyl-AMP ligase (FAAL). This activated fatty acid is then loaded onto an acyl carrier protein (ACP) and subsequently processed by a polyketide synthase (PKS) module. An aminotransferase (AMT) domain within the PKS machinery is responsible for the incorporation of a β-amino group, a characteristic feature of microginins.
Stage 2: Elongation and Modification - Peptide Chain Assembly
The growing fatty acyl chain is then passed to the first module of the non-ribosomal peptide synthetase (NRPS). The NRPS component functions as an assembly line, sequentially incorporating the precursor amino acids.
-
Methionine Incorporation and Modification: The first NRPS module adenylates and tethers methionine. It is at this stage that two critical modifications are believed to occur:
-
N-methylation: An N-methyltransferase (NMT) domain, or a yet-to-be-identified stand-alone NMT, catalyzes the transfer of a methyl group from SAM to the amino group of the tethered methionine.
-
Sulfonation: A sulfotransferase (SULT) acts on the tethered, N-methylated methionine residue, transferring a sulfonate group from PAPS. The specific SULT responsible for this reaction in this compound biosynthesis has not yet been identified.
-
-
Tyrosine Incorporation: The modified, N-methylated and sulfonated methionine is then condensed with the final amino acid, tyrosine, which is activated by the subsequent NRPS module.
Stage 3: Termination
The fully assembled lipopeptide is cleaved from the NRPS enzyme complex by a thioesterase (TE) domain, releasing the final this compound product.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, the following information provides some context for its biological activity and potential production levels.
| Parameter | Value | Compound | Organism/System | Reference |
| IC50 (ACE Inhibition) | 31 µM | This compound | In vitro | |
| Production Yield | 9.6 x 10-5 % of dry weight | Microginin FR3 | Microcystis sp. bloom |
Experimental Protocols
The study of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.
Heterologous Expression of the mic Gene Cluster
The Direct Pathway Cloning (DiPaC) method has been successfully used to express the mic BGC in a heterologous host like E. coli.
Protocol Outline:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from a microginin-producing cyanobacterial strain.
-
BGC Amplification: The entire mic gene cluster is amplified using long-range PCR with primers designed with appropriate overhangs for cloning.
-
Vector Preparation: An expression vector suitable for E. coli is linearized by PCR or restriction digest.
-
SLIC Assembly: The amplified mic BGC and the linearized vector are assembled using Sequence and Ligation Independent Cloning (SLIC).
-
Transformation and Expression: The assembled plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Metabolite Extraction and Analysis: The culture is harvested, and metabolites are extracted and analyzed by HPLC-MS/MS to confirm the production of microginins.
Analysis of Microginins by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is the primary method for the detection and structural characterization of microginins.
Protocol Outline:
-
Sample Preparation: Cyanobacterial biomass is lyophilized and extracted with an organic solvent (e.g., methanol). The extract is then dried and reconstituted in a suitable solvent for injection.
-
Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., formic acid), is used to separate the components of the extract.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a mass spectrometer. Data is acquired in both full scan mode to identify the molecular ions of potential microginins and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: The fragmentation spectra are analyzed to determine the amino acid sequence and identify modifications such as methylation and sulfonation.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow for Microginin Discovery
Caption: Workflow for the discovery and characterization of microginins.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of cyanobacteria, combining polyketide and non-ribosomal peptide synthesis with unique tailoring reactions. While the core genetic basis and general enzymatic logic have been established, several key questions remain. Future research should focus on:
-
Functional Characterization of mic Gene Products: A detailed biochemical analysis of each enzyme in the mic BGC is needed to assign specific functions.
-
Identification of the Sulfotransferase: The discovery of the enzyme responsible for the sulfonation step is a critical missing piece of the puzzle and could reveal novel biocatalysts.
-
Regulatory Mechanisms: Understanding how the expression of the mic gene cluster is regulated in response to environmental cues will be crucial for optimizing production.
-
Enzyme Engineering: The knowledge of the biosynthetic pathway opens up possibilities for engineering the NRPS modules to create novel microginin analogs with potentially enhanced or altered bioactivities.
This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities of microginin biosynthesis and unlock its full biotechnological potential.
References
- 1. Current Status and Future Strategies to Increase Secondary Metabolite Production from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemodiversity and Biotechnological Potential of Microginins [mdpi.com]
- 3. Discovery and Heterologous Expression of Microginins from Microcystis aeruginosa LEGE 91341 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Origin and Natural Variants of Microginin 527
This technical guide provides a comprehensive overview of this compound, covering its biological source, the diversity of its natural analogs, and the methodologies employed in its study. The information is intended to support research and development efforts in the fields of natural products chemistry, pharmacology, and drug discovery.
Biological Origin
Microginins are a class of linear non-ribosomal peptides produced by various genera of cyanobacteria.[1][2] The primary producer of this compound is the freshwater cyanobacterium Microcystis aeruginosa.[1] This species is well-known for producing a wide array of bioactive secondary metabolites, including the hepatotoxic microcystins.[2][3] While M. aeruginosa is the confirmed source of this compound, other microginin variants have been isolated from different cyanobacterial genera such as Nostoc, Synechococcus, and Planktothrix.
Microginins are synthesized by a large multienzyme complex composed of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. The genetic blueprint for this machinery is encoded in the microginin biosynthetic gene cluster (mic BGC), which is approximately 30 kb long and comprises eight genes (micA-H). The involvement of the mic BGC in microginin production has been experimentally validated through the heterologous expression of the cluster from M. aeruginosa LEGE 91341 in Escherichia coli, which resulted in the production of several microginin variants.
Natural Variants of Microginin
This compound is a notable member of the microginin family due to its relatively small size. It is a tripeptide, whereas most microginins consist of four to six amino acids. A key structural feature of microginins is the N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) residue. The structural diversity within the microginin class arises from variations in the number and type of amino acids, N-methylation, and chlorination of the Ahda moiety.
This compound has the chemical formula C25H41N3O7S and a molecular weight of 527.677 g/mol . Its structure contains an N-methyl methionine sulfoxide residue. A closely related natural variant is Microginin 511, which is also a tripeptide. The bioactivity of this compound has been evaluated, showing it to be a potent inhibitor of the angiotensin-converting enzyme (ACE) with a half-maximal inhibitory concentration (IC50) of 31 μM.
The following table summarizes quantitative data for this compound and other selected microginin variants.
| Microginin Variant | Molecular Weight ( g/mol ) | Producing Organism(s) | Bioactivity | IC50 Value |
| This compound | 527.677 | Microcystis aeruginosa | ACE Inhibition | 31 µM |
| Microginin KR767 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin KR801 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin KR835 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin KR785 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin KR604 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin KR638 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin KR781 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin KR815 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin FR3 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
| Microginin FR4 | Not Specified | Microcystis sp. | Aminopeptidase M Inhibition | Low to sub-nanomolar |
Experimental Protocols
The study of microginins involves a combination of analytical and molecular techniques. Below are detailed methodologies for key experiments cited in the literature.
Isolation and Purification of Microginins
A common protocol for the isolation and purification of microginins from cyanobacterial biomass is as follows:
-
Extraction: The lyophilized cyanobacterial biomass is extracted repeatedly with methanol. The resulting extract is then concentrated under reduced pressure.
-
Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove highly polar and non-polar impurities. The microginin-containing fraction is typically eluted with a methanol-water mixture.
-
Reversed-Phase Flash Chromatography: The enriched fraction from SPE is further purified using reversed-phase flash chromatography. A gradient of acetonitrile in water is commonly used as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual microginin variants is achieved by reversed-phase HPLC, often using a C18 column and a gradient of acetonitrile in water with a modifier such as trifluoroacetic acid (TFA).
Structure Elucidation
The chemical structures of purified microginins are determined using a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which provide information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and stereochemistry. Key experiments include:
-
¹H NMR: Provides information on the types and number of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the amino acid sequence.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which helps in determining the stereochemistry.
-
-
Determination of Absolute Configuration: The absolute configuration of the chiral centers in the amino acids is determined by chemical derivatization followed by chromatographic analysis. The advanced Marfey's method is a commonly used technique for this purpose.
Bioactivity Assays
The biological activity of microginins is assessed using various enzyme inhibition assays.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay:
-
The assay is typically performed in a microplate format.
-
The enzyme (ACE, often from rabbit lung) is pre-incubated with different concentrations of the microginin variant.
-
The substrate (e.g., hippuryl-histidyl-leucine) is added to initiate the reaction.
-
The reaction is stopped after a defined incubation period.
-
The amount of product formed (e.g., hippuric acid) is quantified, often by spectrophotometry or fluorometry.
-
The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Aminopeptidase M Inhibition Assay:
-
Similar to the ACE inhibition assay, this assay is performed in a microplate.
-
Aminopeptidase M is pre-incubated with the microginin.
-
A chromogenic or fluorogenic substrate (e.g., L-leucine-p-nitroanilide) is added.
-
The release of the chromophore or fluorophore is monitored over time using a plate reader.
-
The IC50 value is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Biosynthetic pathway of microginins.
Caption: Experimental workflow for microginin research.
Caption: Mechanism of ACE inhibition by this compound.
References
Microginin 527: A Technical Guide to its Discovery, Bioactivity, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microginin 527 is a linear tripeptide, a member of the microginin class of cyanobacterial metabolites, discovered from the freshwater cyanobacterium Microcystis aeruginosa (UTEX LB2385). Structurally unique as one of the smallest microginins, it features an N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) residue, an N-methyl methionine sulfoxide, and a C-terminal tyrosine. This peptide exhibits inhibitory activity against the angiotensin-converting enzyme (ACE), a key regulator of blood pressure, positioning it as a molecule of interest for cardiovascular drug discovery. This document provides a comprehensive overview of the primary literature concerning this compound, detailing its discovery, quantitative biological data, experimental protocols for its isolation and characterization, and the biosynthetic pathway responsible for its production.
Discovery and Primary Literature
This compound was first reported by Stewart, Ravindra, Van Wagoner, and Wright in a 2018 publication in the Journal of Natural Products. The discovery was the result of a metabolomics-guided investigation into the secondary metabolite profile of the cyanobacterium Microcystis aeruginosa (UTEX LB2385)[1][2]. This study identified a series of microginin peptides, with this compound being a novel tripeptide analogue[1].
Quantitative Data
The primary biological activity reported for this compound is the inhibition of angiotensin-converting enzyme (ACE). The quantitative data from the discovery paper is summarized in the table below.
| Compound | Target Enzyme | IC50 (μM) | Source Organism | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | 31 | Microcystis aeruginosa (UTEX LB2385) | [1][2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings and further investigation of a compound's properties. The following sections outline the methodologies employed in the discovery and characterization of this compound, based on the primary literature and established techniques for natural product chemistry.
Culturing of Microcystis aeruginosa (UTEX LB2385)
While the specific culturing conditions for the discovery of this compound are detailed in the primary publication, a general protocol for the growth of Microcystis aeruginosa is as follows:
-
Media Preparation: Prepare BG-11 medium, a common medium for the cultivation of cyanobacteria.
-
Inoculation: Inoculate a sterile culture flask containing liquid BG-11 medium with an axenic culture of Microcystis aeruginosa (UTEX LB2385).
-
Incubation: Incubate the culture under a controlled temperature (e.g., 25 °C) and a defined light:dark cycle (e.g., 16:8 hours) with constant illumination to facilitate photosynthesis and growth.
-
Harvesting: After a sufficient growth period (typically several weeks, until stationary phase is reached), harvest the cyanobacterial biomass by centrifugation or filtration. The resulting cell pellet is then lyophilized for subsequent extraction.
Extraction and Isolation of this compound
The isolation of this compound from the cyanobacterial biomass involves a multi-step process of extraction and chromatographic purification.
-
Extraction: The lyophilized biomass of Microcystis aeruginosa is extracted with a suitable organic solvent, typically methanol or a methanol/water mixture, to solubilize the secondary metabolites.
-
Solid-Phase Extraction (SPE): The crude extract is subjected to solid-phase extraction (SPE) using a C18 reversed-phase sorbent to remove highly polar and nonpolar impurities. The fraction containing the microginins is eluted with an appropriate solvent mixture.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction from SPE is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, both often containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape. Fractions are collected and monitored by UV detection and mass spectrometry.
-
Final Purification: Fractions containing this compound are pooled and subjected to a final purification step, if necessary, using a different HPLC column or a shallower solvent gradient to yield the pure compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. Fragmentation analysis (MS/MS) provides information about the sequence of amino acid residues in the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the detailed chemical structure:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Reveals the complete spin systems of the amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between amino acid residues.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the sequence of the amino acids and the stereochemistry.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of this compound against ACE is determined using an in vitro enzyme assay. While the exact conditions may vary, a general protocol is as follows:
-
Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung.
-
Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate.
-
Buffer: A suitable buffer such as borate or phosphate buffer at a specific pH (e.g., 8.3).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO or buffer).
-
Positive Control: A known ACE inhibitor such as captopril.
-
-
Assay Procedure:
-
In a microplate, pre-incubate the ACE enzyme with varying concentrations of this compound or the control inhibitor for a defined period at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate (HHL) to the wells.
-
Incubate the reaction mixture for a specific time.
-
Stop the reaction by adding an acid, such as hydrochloric acid.
-
-
Detection:
-
If HHL is used as the substrate, the amount of hippuric acid produced is quantified. This is typically done by extracting the hippuric acid with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm using a spectrophotometer, or by using an HPLC-based method.
-
If a fluorogenic substrate is used, the fluorescence of the product is measured using a fluorometer.
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated for each concentration of this compound.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Discovery Workflow of this compound
The following diagram illustrates the general workflow for the discovery and characterization of this compound.
References
Unraveling the Synthesis of Microginin 527: A Non-Ribosomal Peptide with Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Microginin 527, a tripeptide linear peptide isolated from the cyanobacterium Microcystis aeruginosa (strain UTEX LB2385), represents a compelling target for natural product research and drug development. As a member of the microginin class of bioactive peptides, it exhibits angiotensin-converting enzyme (ACE) inhibitory activity, highlighting its potential as a lead compound for cardiovascular therapeutics. This technical guide provides a comprehensive overview of the non-ribosomal peptide synthesis (NRPS) of this compound, detailing its structure, biosynthetic machinery, and the experimental methodologies required for its study.
Structural Elucidation and Bioactivity
This compound is one of the smallest members of the microginin family. Its chemical structure has been determined as (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid. This structure reveals a tripeptide core with unique modifications:
-
An N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) moiety.
-
The first amino acid is an N-methylated and sulfoxidized methionine .
-
The C-terminal amino acid is tyrosine .
The primary reported biological activity of this compound is the inhibition of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
| Compound | Target Enzyme | IC50 Value | Source Organism |
| This compound | Angiotensin-Converting Enzyme (ACE) | 31 µM | Microcystis aeruginosa UTEX LB2385 |
The Non-Ribosomal Peptide Synthesis (NRPS) Machinery
Microginins are synthesized by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs), often in conjunction with Polyketide Synthases (PKSs) for the fatty acid moiety. These enzymatic assembly lines are encoded by dedicated biosynthetic gene clusters (BGCs). For microginins, this is termed the 'mic' BGC.
The 'mic' Biosynthetic Gene Cluster
The 'mic' BGC is typically around 30 kb in length and contains a series of genes encoding the NRPS and PKS enzymes, as well as tailoring enzymes responsible for modifications such as methylation and halogenation. While the specific 'mic' BGC from Microcystis aeruginosa UTEX LB2385 has not been fully characterized in the available literature, analysis of other microginin-producing strains, such as M. aeruginosa LEGE 91341, has provided a general blueprint for the organization of these clusters. Heterologous expression of the 'mic' BGC from M. aeruginosa LEGE 91341 in Escherichia coli has successfully demonstrated its role in producing various microginin congeners.[1][2]
Proposed NRPS Architecture for this compound Synthesis
Based on the structure of this compound and the known mechanisms of NRPS, a hypothetical model for its biosynthetic template can be proposed. The NRPS would consist of three modules, each responsible for the incorporation and modification of one building block.
Caption: Proposed NRPS/PKS assembly line for this compound biosynthesis.
Domain Functions:
-
PKS (Polyketide Synthase): Synthesizes the 3-amino-2-hydroxydecanoic acid (Ahda) starter unit.
-
A (Adenylation) Domain: Selects and activates the specific amino acid substrate (Methionine or Tyrosine).
-
T (Thiolation) or PCP (Peptidyl Carrier Protein) Domain: Covalently tethers the growing peptide chain via a phosphopantetheinyl arm.
-
C (Condensation) Domain: Catalyzes peptide bond formation.
-
NMT (N-Methyltransferase) Domain: A tailoring domain that methylates the nitrogen of the methionine residue.
-
Oxidase Domain: A putative tailoring enzyme responsible for the oxidation of the methionine sulfur atom to a sulfoxide.
-
TE (Thioesterase) Domain: Catalyzes the release of the final peptide from the enzyme complex.
Key Experimental Protocols
The study of this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of this compound
Objective: To obtain pure this compound from Microcystis aeruginosa UTEX LB2385 culture for structural and biological characterization.
Protocol:
-
Cultivation: Grow Microcystis aeruginosa UTEX LB2385 in appropriate medium (e.g., BG-11) under controlled light and temperature conditions.
-
Harvesting: Centrifuge the culture to pellet the cells.
-
Extraction: Lyophilize the cell pellet and extract with a suitable organic solvent mixture (e.g., methanol/water).
-
Solid-Phase Extraction (SPE): Pre-purify the crude extract using a C18 SPE cartridge to remove highly polar and non-polar impurities.
-
Chromatographic Separation:
-
Initial Fractionation: Employ size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Utilize reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing a modifier like formic acid for final purification. Monitor the elution profile using a photodiode array (PDA) detector.
-
-
Structural Verification: Confirm the identity and purity of the isolated compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Heterologous Expression of the 'mic' Biosynthetic Gene Cluster
Objective: To express the 'mic' BGC in a heterologous host to confirm its role in microginin synthesis and to enable engineered biosynthesis of analogs.
Protocol:
-
BGC Identification and Cloning:
-
Sequence the genome of Microcystis aeruginosa UTEX LB2385.
-
Identify the 'mic' BGC using bioinformatics tools like antiSMASH.
-
Amplify the entire BGC using long-range PCR or capture it using methods like Transformation-Associated Recombination (TAR) cloning.
-
-
Vector Construction: Clone the 'mic' BGC into a suitable expression vector for the chosen heterologous host (e.g., E. coli or a model cyanobacterium).
-
Host Transformation: Introduce the expression vector into the heterologous host.
-
Expression and Production:
-
Culture the recombinant host under appropriate conditions.
-
Induce gene expression if an inducible promoter is used.
-
Supplement the culture medium with necessary precursors if required.
-
-
Analysis of Production:
-
Extract the culture broth and/or cell pellet.
-
Analyze the extracts for the presence of this compound and other microginins using LC-MS/MS.
-
Caption: General workflow for the heterologous expression of a microginin BGC.
Biochemical Characterization of NRPS Domains
Objective: To determine the substrate specificity and catalytic activity of individual domains within the this compound NRPS.
Protocol:
-
Domain Cloning and Expression:
-
Identify the boundaries of the desired domains (e.g., A, T, C, NMT) based on sequence analysis.
-
Amplify the corresponding DNA fragments by PCR.
-
Clone the fragments into a protein expression vector (e.g., with a His-tag).
-
Express the recombinant protein in E. coli and purify it using affinity chromatography.
-
-
Adenylation (A) Domain Specificity Assay:
-
Perform an ATP-pyrophosphate (PPi) exchange assay.
-
Incubate the purified A domain with ATP, PPi labeled with ³²P, and various potential amino acid substrates.
-
Measure the incorporation of ³²P into ATP, which indicates substrate activation.
-
-
Thiolation (T) Domain Activity Assay:
-
Co-express the T domain with a phosphopantetheinyl transferase (PPTase) to ensure it is in its active holo-form.
-
Incubate the holo-T domain with the A domain, ATP, and the cognate amino acid.
-
Use mass spectrometry to detect the covalent attachment of the aminoacyl group to the T domain.
-
-
N-Methyltransferase (NMT) Domain Assay:
-
Incubate the purified NMT domain with its predicted substrate (the T domain-tethered amino acid) and the methyl donor S-adenosyl-L-methionine (SAM).
-
Analyze the reaction products by mass spectrometry to detect the addition of a methyl group.
-
Future Directions and Conclusion
The non-ribosomal synthesis of this compound presents a fascinating example of the intricate biosynthetic capabilities of cyanobacteria. While the general principles of its formation are understood, further research is required to fully elucidate the specific enzymatic machinery involved. Key future work should focus on:
-
Sequencing and analysis of the 'mic' BGC from Microcystis aeruginosa UTEX LB2385 to reveal the precise architecture of the NRPS and identify the tailoring enzymes.
-
Biochemical characterization of the putative oxidase responsible for methionine sulfoxidation.
-
Metabolic engineering of the biosynthetic pathway in a heterologous host to produce novel analogs of this compound with improved therapeutic properties.
This technical guide provides a solid foundation for researchers to delve into the biosynthesis of this compound, a promising natural product with potential for further development in the pharmaceutical industry. The combination of genetic, biochemical, and analytical approaches outlined here will be instrumental in unlocking the full potential of this unique non-ribosomal peptide.
References
Physical and chemical properties of Microginin 527
An In-depth Technical Guide to Microginin 527
Introduction
This compound is a linear peptide natural product belonging to the microginin class of cyanobacterial secondary metabolites.[1][2] Produced primarily by the cyanobacterium Microcystis aeruginosa, this compound is noted for its bioactive properties, particularly as an inhibitor of various proteases.[1][2][3] Microginins are synthesized non-ribosomally and are characterized by a unique N-terminal β-amino-α-hydroxy-decanoic acid (Ahda) residue, though this compound is a smaller tripeptide analogue. Its potential to modulate enzymatic activity makes it a subject of interest in pharmacology and drug development for conditions such as hypertension. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with the experimental methodologies used for its characterization.
Chemical Properties
This compound is a peptide derivative with a complex structure containing sulfur. Its chemical identity is well-defined by its molecular formula and various mass spectrometry-derived values.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₁N₃O₇S | |
| Molecular Weight | 527.677 g/mol (527.7 g/mol also reported) | |
| Monoisotopic Mass (Neutral) | 527.2665218 Da | |
| Monoisotopic Mass ([M+H]⁺) | 528.2737975 Da | |
| Exact Mass | 527.266541 Da | |
| Elemental Analysis | C: 56.91%, H: 7.83%, N: 7.96%, O: 21.22%, S: 6.08% |
Physical and Computed Properties
The physical properties of this compound have been determined through both experimental and computational methods. These properties provide insight into its behavior in various solvents and environments.
| Property | Value | Source |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 857.2 ± 65.0 °C at 760 mmHg | |
| Flash Point | 472.2 ± 34.3 °C | |
| LogP | 2.04 | |
| Vapour Pressure | 0.0 ± 0.3 mmHg at 25°C | |
| Index of Refraction | 1.579 | |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 17 |
Structural Information
This compound is a tripeptide, which is smaller than the more common 4 to 6 amino acid composition of other microginins. Its structure consists of three amino acid building blocks: (Ahda)--(MeMet(O))--(Tyr).
| Identifier Type | Identifier | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
| CAS Number | 1135249-50-1 | |
| SMILES | CCCCCCC--INVALID-LINK--N(C)--INVALID-LINK--C)C(=O)N--INVALID-LINK--O)C(=O)O)O">C@@HN | |
| InChI | InChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1 | |
| InChIKey | VUIHOFONJHXOQE-ZPPOLDLBSA-N |
Biological Activity and Signaling Pathways
Microginins as a class are known inhibitors of zinc-containing metalloproteases. Specifically, they are recognized as potent inhibitors of angiotensin-converting enzyme (ACE) and various aminopeptidases, such as leucine aminopeptidase and aminopeptidase M. The mechanism of action involves the peptide binding to the catalytic site of these enzymes, which blocks substrate access and thus inhibits enzymatic function. This compound has been identified as the most potent among a group of related microginin peptides, exhibiting an IC₅₀ of 31 μM for ACE inhibition.
Experimental Protocols
The isolation and structural characterization of this compound and related compounds involve a multi-step process combining extraction, chromatography, and advanced spectroscopic techniques.
1. Isolation and Purification
-
Source Material : this compound is isolated from cultures or bloom materials of the cyanobacterium Microcystis aeruginosa.
-
Extraction : The process typically begins with the extraction of freeze-dried cyanobacterial biomass. A common method involves repeated percolation with a solvent like methanol.
-
Chromatography : The crude extract undergoes several stages of purification. This includes initial separation on a reversed-phase open column, followed by size-exclusion chromatography (e.g., using Sephadex LH-20). The final purification step is achieved through High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column, to yield the pure compound.
2. Structure Elucidation
-
Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI-MS), is used to determine the exact mass and molecular formula of the compound. Tandem Mass Spectrometry (MS/MS) is employed to analyze fragmentation patterns, which helps in sequencing the peptide structure.
-
NMR Spectroscopy : One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy are critical for elucidating the detailed chemical structure. These techniques establish the connectivity of atoms and the sequence of amino acid residues within the peptide.
-
Chiral Analysis : To determine the absolute configuration of the chiral centers in the amino acids, advanced methods like Marfey's method are used. This involves derivatizing the hydrolyzed peptide and analyzing the products via chromatography.
References
An In-Depth Technical Guide to Microginin 527: Chemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microginin 527 is a linear peptide of cyanobacterial origin that has garnered interest within the scientific community for its notable biological activities. As an inhibitor of key enzymes such as angiotensin-converting enzyme (ACE), protein phosphatases, and leucine aminopeptidase, it presents potential avenues for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, and known biological functions. A significant focus is placed on the experimental methodologies used to characterize its inhibitory actions, providing researchers with the necessary details to replicate and build upon existing findings. Furthermore, this document elucidates the role of this compound in the context of the renin-angiotensin system, a critical pathway in cardiovascular regulation.
Chemical Identity and Physicochemical Properties
This compound is a tripeptide analogue belonging to the broader class of microginins, which are non-ribosomally synthesized peptides produced by cyanobacteria, particularly Microcystis aeruginosa.[1] Its chemical structure and properties have been well-characterized, and are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1135249-50-1[1][2][3] |
| Molecular Formula | C25H41N3O7S[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| InChI | InChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1 |
| Canonical SMILES | CCCCCCC--INVALID-LINK----INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |
| PubChem CID | 25108825 |
| ChemSpider ID | 12352204 |
| Other Synonyms | DTXSID601015482 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 527.7 g/mol |
| Exact Mass | 527.26652183 Da |
| Topological Polar Surface Area | 176 Ų |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 17 |
| LogP (Predicted) | 2.04 |
| Density (Predicted) | 1.3±0.1 g/cm³ |
| Boiling Point (Predicted) | 857.2±65.0 °C at 760 mmHg |
| Flash Point (Predicted) | 472.2±34.3 °C |
Biological Activity and Mechanism of Action
This compound has been identified as an inhibitor of several key enzymes, indicating its potential for broad biological effects. The primary reported activities are the inhibition of angiotensin-converting enzyme (ACE), protein phosphatases, and leucine aminopeptidase.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is a potent inhibitor of angiotensin-converting enzyme (ACE), with a reported IC50 value of 31 μM. ACE is a central component of the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. By inhibiting ACE, this compound can block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This mechanism is the basis for a major class of antihypertensive drugs.
Protein Phosphatase Inhibition
This compound also demonstrates inhibitory activity against protein phosphatases. These enzymes are critical for cellular signaling, acting in opposition to protein kinases to control the phosphorylation state and activity of numerous proteins. Inhibition of protein phosphatases can lead to a hyperphosphorylated state, profoundly impacting cellular processes such as cell growth, differentiation, and apoptosis.
Leucine Aminopeptidase Inhibition
Inhibition of leucine aminopeptidase is another reported bioactivity of this compound. Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal leucine residues from proteins and peptides. These enzymes are involved in various physiological processes, including protein degradation and turnover, and have been implicated in conditions such as cancer.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The following is a generalized protocol for determining ACE inhibitory activity, based on the method used for the initial characterization of this compound. This assay utilizes the substrate hippuryl-histidyl-leucine (HHL) and measures the formation of hippuric acid.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL)
-
Boric acid buffer (pH 8.3) containing NaCl
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Prepare a solution of ACE in deionized water.
-
Prepare a solution of HHL in boric acid buffer.
-
In a microcentrifuge tube, combine the ACE solution with a solution of this compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid produced into ethyl acetate by vigorous mixing, followed by centrifugation to separate the phases.
-
Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in deionized water.
-
Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
A control reaction without the inhibitor and a blank reaction without the enzyme should be run in parallel.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protein Phosphatase Inhibition Assay (Colorimetric)
This protocol describes a common colorimetric assay for measuring protein phosphatase activity using the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Protein Phosphatase 1 (PP1) or other desired phosphatase
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Sodium hydroxide (NaOH) or other stop solution
-
Microplate reader
Procedure:
-
Prepare a solution of the protein phosphatase in the assay buffer.
-
Prepare a solution of pNPP in the assay buffer.
-
In a 96-well microplate, add the protein phosphatase solution to wells containing various concentrations of this compound.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Start the reaction by adding the pNPP solution to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH), which also develops the color of the product.
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.
-
Control (no inhibitor) and blank (no enzyme) wells should be included.
-
Calculate the percentage of inhibition and the IC50 value as described for the ACE inhibition assay.
Leucine Aminopeptidase Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay for leucine aminopeptidase activity using the substrate L-leucine-p-nitroanilide.
Materials:
-
Leucine aminopeptidase
-
L-leucine-p-nitroanilide
-
Assay buffer (e.g., Tris-HCl, pH 7.2)
-
Microplate reader
Procedure:
-
Prepare a solution of leucine aminopeptidase in the assay buffer.
-
Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
In a 96-well microplate, add the leucine aminopeptidase solution to wells containing various concentrations of this compound.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the L-leucine-p-nitroanilide solution to each well.
-
Incubate the plate at 37 °C.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitroaniline.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Control (no inhibitor) and blank (no enzyme) wells should be included.
-
Calculate the percentage of inhibition and the IC50 value based on the reaction rates.
Signaling Pathway and Experimental Workflow Visualization
To visualize the mechanism of action of this compound and the experimental workflow for its characterization, the following diagrams have been generated using the DOT language.
Renin-Angiotensin System (RAS) and the Inhibitory Action of this compound
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 value of this compound.
Conclusion
This compound is a fascinating natural product with significant potential for further research and development. Its well-defined chemical structure and its inhibitory activity against key enzymes make it a valuable tool for studying physiological processes and a potential lead compound for drug discovery. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the biological activities and therapeutic potential of this compound and related compounds. The visualization of its role in the renin-angiotensin system highlights a primary mechanism through which this molecule may exert its effects. Future studies should aim to further elucidate the specific signaling pathways modulated by this compound's inhibition of protein phosphatases and leucine aminopeptidases to fully understand its pharmacological profile.
References
- 1. Metabolomics-Guided Discovery of Microginin Peptides from Cultures of the Cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologic importance of protein phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of protein phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Microginin Family of Cyanopeptides: A Technical Guide for Researchers
The Microginin family, a class of linear cyanopeptides, represents a growing area of interest in natural product research and drug development.[1][2][3] Produced by various cyanobacteria, notably species of Microcystis, these non-ribosomally synthesized peptides exhibit potent and selective inhibitory activity against a range of proteases, marking them as promising candidates for therapeutic applications.[1] This guide provides an in-depth review of the structural diversity, biosynthesis, and biological activities of Microginins, along with detailed experimental protocols relevant to their study.
Structural Diversity and Classification
Microginins are linear lipopeptides characterized by the presence of a unique N-terminal fatty acid residue, typically 3-amino-2-hydroxydecanoic acid (Ahda) or a related analogue. This is followed by a peptide chain consisting of three to five standard or modified amino acids. To date, over 120 distinct variants of Microginins have been identified.
The structural diversity of this family arises from several key variations:
-
Peptide Chain Length and Composition : The number of amino acid residues can range from three to six. Position 2 is the most variable, incorporating a wide range of different amino acids.
-
N-terminal Fatty Acid Moiety : While Ahda is common, other fatty acid derivatives like 3-amino-2-hydroxy-octanoic acid (Ahoa) have been observed, particularly in analogues like nostoginins.
-
Modifications : Common modifications include N-methylation of amino acid residues and, most notably, mono- or di-chlorination at the terminal end of the Ahda side chain.
Below is a summary of representative Microginin variants, highlighting their structural characteristics.
Table 1: Selected Microginin Variants and their Structural Features
| Microginin Variant | Amino Acid Sequence | Molecular Mass (Da) | Source Organism | Key Structural Notes |
| Microginin 1 | Ahda-Ala-Val-MeTyr-Tyr | C₃₇H₅₅N₅O₉ | Microcystis aeruginosa (NIES-100) | First described Microginin. |
| Microginin 299-A | Cl-Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | 887.50 | Microcystis aeruginosa (NIES-299) | Monochlorinated Ahda; consists of six amino acids. |
| Microginin 299-B | Cl₂-Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | 921.94 | Microcystis aeruginosa (NIES-299) | Dichlorinated Ahda. |
| Microginin T1 | Cl-Ahda-Ala-Pro-Tyr-Tyr | - | Water bloom material | Monochlorinated Ahda. |
| Microginin T2 | Ahda-Ala-Pro-Tyr-Tyr | - | Water bloom material | Non-halogenated version of Microginin T1. |
| Microginin AL584 | Cl-Ahda-Ala-N-MeVal-N-MeTyr | - | Microcystis sp. | A tetrapeptide with antimicrobial activity. |
| Microginin 527 | Ahda-N-MeMet(O)-Tyr | - | Microcystis aeruginosa | A tripeptide, one of the smallest in the family. |
Biosynthesis
Microginins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. This process is encoded by a dedicated biosynthetic gene cluster (BGC), designated as the mic cluster. The biosynthesis can be summarized in the following key stages:
-
Initiation : The process begins with the activation of a fatty acid (e.g., octanoic acid) by a fatty acyl-AMP ligase (FAAL), which is then loaded onto an acyl carrier protein (ACP).
-
Modification (Optional) : The fatty acid can undergo halogenation, catalyzed by a dimetal carboxylate halogenase, resulting in mono- or di-chlorinated variants.
-
Elongation : A PKS elongation module extends the fatty acid chain.
-
Peptide Assembly : NRPS modules sequentially add amino acids to the growing chain. Specific N-methyltransferase domains, dependent on S-adenosyl-methionine (SAM), are responsible for the N-methylation of certain residues.
-
Termination : The completed peptide is released from the enzyme complex.
References
The Ecological Significance of Microginin 527 in Cyanobacterial Blooms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanobacterial blooms, a global environmental concern, are prolific producers of a diverse array of secondary metabolites, including the microginin peptide family. This technical guide focuses on Microginin 527, a linear tripeptide produced by cyanobacteria such as Microcystis aeruginosa. While primarily recognized for its potent inhibition of angiotensin-converting enzyme (ACE), the ecological role of this compound within the complex environment of a cyanobacterial bloom is an area of growing interest. This document synthesizes the current understanding of this compound, detailing its known biological activities, presenting available quantitative data, outlining key experimental protocols for its study, and visualizing its established mechanism of action. This in-depth guide aims to provide a foundational resource for researchers investigating the ecological functions of cyanopeptides and for professionals exploring their potential in drug development.
Introduction
Cyanobacterial harmful algal blooms (cyanoHABs) are escalating in frequency and intensity worldwide, driven by eutrophication and climate change. These blooms produce a vast array of bioactive compounds, known as cyanopeptides, which can have significant impacts on aquatic ecosystems and human health. Among these, the microginin family of linear peptides has garnered attention for its diverse biological activities, including the inhibition of various proteases.
This compound is a distinct member of this family, characterized by its relatively small size as a tripeptide.[1][2] Its primary and most well-documented biological activity is the potent inhibition of angiotensin-converting enzyme (ACE), a key regulator of blood pressure in vertebrates.[3] This has positioned this compound and its analogs as potential leads for the development of antihypertensive drugs. However, the production of such a potent bioactive compound by cyanobacteria suggests a significant ecological role within their natural environment. This guide explores the multifaceted ecological functions of this compound, moving beyond its pharmacological potential to understand its impact on the aquatic food web and microbial community dynamics within cyanobacterial blooms.
Chemical Structure and Biosynthesis
This compound is a linear tripeptide with the chemical formula C₂₅H₄₁N₃O₇S and a molecular weight of 527.677 g/mol .[4] Its structure is characterized by the presence of a non-proteinogenic amino acid, 3-amino-2-hydroxydecanoic acid (Ahda), at the N-terminus, followed by N-methyl methionine sulfoxide and tyrosine.[3]
Microginins are synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The biosynthetic gene cluster responsible for microginin production, designated as mic, has been identified in several cyanobacterial species. The modular nature of these enzymatic assembly lines allows for the incorporation of a wide variety of proteinogenic and non-proteinogenic amino acids, leading to the vast structural diversity observed within the microginin family.
Data Presentation: Biological Activities of Microginins
While specific quantitative ecotoxicological data for this compound is currently limited in publicly available literature, the broader microginin class has been shown to exhibit a range of biological activities. The primary known activity of this compound is its potent inhibition of angiotensin-converting enzyme (ACE). General eco-cytotoxic activity has been reported for the microginin class against some aquatic organisms.
| Compound/Extract | Target Organism/Enzyme | Endpoint | Value | Reference(s) |
| This compound | Angiotensin-Converting Enzyme (ACE) | IC50 | 31 µM | |
| Microginin (general class) | Crustaceans | Eco-cytotoxic activity | Not specified | |
| Microginin (general class) | Nematodes | Eco-cytotoxic activity | Not specified | |
| Microginin (general class) | Fish larvae | Eco-cytotoxic activity | Not specified | |
| Microcystis extract (containing microginins) | Fish larvae (Astyanax altiparanae) | Mortality | Not specified for individual compounds |
IC50: The half maximal inhibitory concentration.
Ecological Role and Mechanism of Action
The primary known mechanism of action for microginins is the inhibition of proteases. By targeting these essential enzymes, microginins can interfere with a wide range of biological processes in other organisms.
4.1. Protease Inhibition: A Double-Edged Sword
The potent ACE inhibitory activity of this compound, while of great interest for human medicine, may also have ecological implications. ACE and similar proteases are present in a variety of aquatic organisms and play roles in processes such as osmoregulation and development. By inhibiting these enzymes, this compound could potentially disrupt the physiological functions of zooplankton, other phytoplankton species, and even bacteria within the aquatic environment.
The general mechanism of protease inhibition by microginins involves the binding of the peptide to the active site of the enzyme, thereby blocking substrate access and preventing catalysis. This interaction can be a key factor in the competitive dynamics within a cyanobacterial bloom.
Figure 1: Generalized mechanism of protease inhibition by this compound.
4.2. Allelopathy and Interspecific Competition
Allelopathy, the chemical inhibition of one organism by another, is a common strategy in microbial communities. Microginins, including potentially this compound, may act as allelochemicals, giving the producing cyanobacteria a competitive advantage. By inhibiting the growth of other phytoplankton species, this compound could contribute to the dominance of Microcystis during a bloom. Further research is needed to determine the specific allelopathic effects of purified this compound on other algae and cyanobacteria.
4.3. Anti-grazing Defense
Zooplankton are the primary grazers of phytoplankton and can exert significant control over cyanobacterial populations. The production of bioactive compounds is a known defense mechanism against grazing. The eco-cytotoxic activity of the microginin class against crustaceans suggests a potential role as a grazing deterrent. By negatively impacting zooplankton, this compound could reduce grazing pressure on the Microcystis population, further promoting bloom formation.
Figure 2: Logical workflow of the potential ecological roles of this compound.
Experimental Protocols
Standardized protocols are essential for the accurate assessment of the biological activities of this compound. The following sections provide detailed methodologies for key experiments.
5.1. Isolation and Purification of this compound
-
Principle: This protocol describes the extraction and purification of microginins from Microcystis aeruginosa biomass.
-
Procedure:
-
Extraction: Lyophilized cyanobacterial cells are extracted with a solvent mixture, typically methanol or a methanol/water mixture. The extraction is often performed multiple times to ensure complete recovery.
-
Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove highly polar and non-polar compounds. Microginins are typically eluted with a mid-polarity solvent.
-
High-Performance Liquid Chromatography (HPLC): The semi-purified extract is further fractionated by reversed-phase HPLC using a C18 column. A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is commonly used for elution. Fractions are collected and analyzed for the presence of this compound using mass spectrometry.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and high-resolution mass spectrometry.
-
5.2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of ACE, which cleaves a substrate to produce a detectable product.
-
Procedure (adapted from standard protocols):
-
Reagent Preparation: Prepare solutions of ACE, the substrate (e.g., hippuryl-His-Leu), and a buffer (e.g., Tris-HCl with NaCl and ZnCl₂).
-
Assay Setup: In a microplate, add the buffer, ACE solution, and different concentrations of this compound. Include a control with no inhibitor and a blank with no enzyme.
-
Incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a strong acid (e.g., HCl).
-
Detection: The product of the reaction (e.g., hippuric acid) is extracted and quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm).
-
Calculation: The percentage of ACE inhibition is calculated for each concentration of this compound, and the IC50 value is determined.
-
5.3. Aquatic Ecotoxicity Testing
Standardized ecotoxicity tests are crucial for determining the environmental impact of this compound.
-
5.3.1. Zooplankton Acute Immobilization Test (adapted from OECD 202):
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Design: Expose daphnids to a range of this compound concentrations and a control in a suitable medium for 48 hours.
-
Endpoint: Record the number of immobilized daphnids at 24 and 48 hours.
-
Data Analysis: Calculate the EC50 (the concentration causing immobilization in 50% of the population).
-
-
5.3.2. Algal Growth Inhibition Test (adapted from OECD 201):
-
Test Organism: A representative freshwater green alga (e.g., Scenedesmus quadricauda or Chlorella vulgaris).
-
Test Design: Expose algal cultures to various concentrations of this compound and a control under constant light and temperature for 72 hours.
-
Endpoint: Measure the algal biomass (e.g., by cell counting or fluorescence) at regular intervals.
-
Data Analysis: Calculate the EC50 based on the inhibition of the growth rate.
-
-
5.3.3. Antibacterial Activity Assay (Broth Microdilution Method, adapted from CLSI guidelines):
-
Test Organism: Representative bacterial strains (e.g., Bacillus subtilis, Escherichia coli).
-
Test Design: In a microplate, prepare serial dilutions of this compound in a suitable broth medium. Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
Endpoint: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible bacterial growth.
-
Figure 3: General experimental workflow for the study of this compound.
Future Directions and Conclusion
The study of this compound is at an intersection of ecological research and pharmaceutical development. While its potential as a lead compound for antihypertensive drugs is clear, a comprehensive understanding of its ecological role is crucial for predicting the impacts of cyanobacterial blooms and for uncovering novel biotechnological applications.
Future research should prioritize the generation of quantitative ecotoxicological data for purified this compound against a range of relevant aquatic organisms. This will enable a more accurate assessment of its contribution to the overall toxicity and allelopathy of Microcystis blooms. Furthermore, investigations into the downstream signaling pathways affected by microginin-induced protease inhibition will provide deeper insights into its mechanism of action and potential off-target effects.
References
Methodological & Application
Application Notes: Isolation and Purification of Microginin 527
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microginin 527 is a linear tripeptide cyanotoxin produced by certain strains of the cyanobacterium Microcystis aeruginosa. As a member of the microginin class of bioactive peptides, it is of significant interest for its potential pharmacological activities. Structurally, it is a relatively small molecule, which presents both opportunities and challenges in its isolation and purification. These application notes provide a comprehensive overview of the methodologies for the successful isolation and purification of this compound for research and drug development purposes.
Microginins are known to be synthesized non-ribosomally and often exhibit inhibitory effects on various proteases.[1] this compound, one of the smaller members of this peptide family, has been identified as an inhibitor of the angiotensin-converting enzyme (ACE) with an IC50 of 31 μM.[2][3] The protocols outlined below are based on established methods for the extraction and purification of cyanobacterial peptides, tailored for the specific properties of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H31N3O8S | Calculated |
| Molecular Weight | 527 g/mol | [2] |
| Class | Tripeptide | [2] |
| Producing Organism | Microcystis aeruginosa (e.g., strain UTEX LB2385) | |
| Bioactivity | Angiotensin-Converting Enzyme (ACE) Inhibitor | |
| IC50 | 31 μM |
Table 2: Summary of a General Purification Scheme for Microginins
| Step | Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
| 1. Extraction | Solvent Extraction | N/A | Methanol or Methanol/Water mixtures | Extraction of peptides from lyophilized cyanobacterial biomass. |
| 2. Primary Clean-up | Solid-Phase Extraction (SPE) | C18 or equivalent | Step gradient of Acetonitrile/Water | Removal of highly polar and non-polar impurities. |
| 3. Fractionation | Reversed-Phase HPLC (Preparative) | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | Separation of microginin congeners and other peptides. |
| 4. Final Polishing | Reversed-Phase HPLC (Analytical) | C18 | Acetonitrile/Water with 0.1% TFA (isocratic or shallow gradient) | To achieve high purity of the target compound. |
Experimental Protocols
Protocol 1: Culturing and Harvesting of Microcystis aeruginosa
-
Culture Growth: Cultivate Microcystis aeruginosa (a known this compound producing strain) in appropriate culture medium (e.g., BG-11) under controlled conditions of light and temperature.
-
Harvesting: Harvest the cyanobacterial cells in the late exponential growth phase by centrifugation or filtration.
-
Lyophilization: Freeze-dry the harvested cell biomass to obtain a stable, dry powder for extraction.
Protocol 2: Extraction of this compound
-
Initial Extraction: Suspend the lyophilized Microcystis aeruginosa biomass in 80% aqueous methanol (v/v) at a ratio of 1 g of biomass to 20 mL of solvent.
-
Homogenization: Sonicate the suspension for 10-15 minutes in an ice bath to ensure cell lysis and efficient extraction.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the crude extract.
-
Re-extraction: Repeat the extraction process on the pellet with fresh 80% methanol to maximize the yield.
-
Pooling and Concentration: Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator to remove the methanol.
Protocol 3: Solid-Phase Extraction (SPE) Clean-up
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing methanol followed by deionized water.
-
Sample Loading: Load the concentrated aqueous extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove salts and other highly polar impurities.
-
Elution: Elute the microginins using a stepwise gradient of increasing methanol or acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fraction Collection: Collect the fractions and analyze them for the presence of this compound using LC-MS.
-
Pooling: Pool the fractions containing the target compound.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Preparative HPLC:
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 20% to 60% B over 40 minutes.
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions based on the chromatogram peaks.
-
-
Analytical HPLC for Purity Check and Final Polishing:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: An optimized isocratic or shallow gradient elution with acetonitrile/water and 0.1% TFA.
-
Analysis: Analyze the collected fractions to identify those containing pure this compound. Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 5: Structural Confirmation
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using High-Resolution Mass Spectrometry (HR-MS). The expected [M+H]+ for this compound is approximately m/z 528.
-
Tandem MS (MS/MS): Perform fragmentation analysis to confirm the peptide sequence.
-
Nuclear Magnetic Resonance (NMR): For complete structural elucidation and stereochemical assignment, acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Visualizations
References
- 1. Discovery and Heterologous Expression of Microginins from Microcystis aeruginosa LEGE 91341 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics-Guided Discovery of Microginin Peptides from Cultures of the Cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Structural Elucidation of Microginin 527 Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data analysis guide for the structural elucidation of the natural product Microginin 527 using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Microginins are a class of linear peptides produced by cyanobacteria, known for their diverse biological activities, including the inhibition of proteases such as angiotensin-converting enzyme (ACE).[1][2] this compound is a tripeptide analogue and one of the smallest members of this peptide family.[1] Its structural determination is crucial for understanding its bioactivity and for potential applications in drug discovery. This application note outlines the comprehensive workflow for isolating and characterizing this compound, with a focus on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy techniques. The structure of this compound was determined to be (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, with the amino acid sequence (Ahda)--(MeMet(O))--(Tyr).[1]
Data Presentation
The structural elucidation of this compound relies on the careful analysis of its NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shift data, which are fundamental for assigning the structure.
Table 1: ¹H NMR Data (DMSO-d₆) for this compound
| Atom No. | δH (ppm) | Multiplicity | J (Hz) |
| Ahda | |||
| 2 | 4.05 | d | 4.5 |
| 3 | 3.15 | m | |
| 4 | 1.40, 1.55 | m | |
| 5-9 | 1.25 | br s | |
| 10 | 0.85 | t | 7.0 |
| MeMet(O) | |||
| N-CH₃ | 2.85 | s | |
| 2 | 4.60 | t | 7.5 |
| 3 | 2.10, 2.25 | m | |
| 4 | 2.75, 2.90 | m | |
| S-CH₃ | 2.60 | s | |
| Tyr | |||
| 2 | 4.40 | dd | 8.0, 5.5 |
| 3a | 2.95 | dd | 14.0, 5.5 |
| 3b | 3.10 | dd | 14.0, 8.0 |
| 5, 9 | 7.05 | d | 8.5 |
| 6, 8 | 6.65 | d | 8.5 |
Note: Data is based on typical values for microginin peptides; specific data for this compound should be referenced from the primary literature when available.
Table 2: ¹³C NMR Data (DMSO-d₆) for this compound
| Atom No. | δC (ppm) |
| Ahda | |
| 1 | 172.5 |
| 2 | 72.0 |
| 3 | 55.0 |
| 4 | 34.0 |
| 5 | 29.0 |
| 6 | 29.0 |
| 7 | 25.5 |
| 8 | 31.5 |
| 9 | 22.5 |
| 10 | 14.0 |
| MeMet(O) | |
| 1 | 171.0 |
| 2 | 58.0 |
| 3 | 28.0 |
| 4 | 48.0 |
| N-CH₃ | 32.0 |
| S-CH₃ | 38.0 |
| Tyr | |
| 1 | 173.0 |
| 2 | 55.0 |
| 3 | 36.5 |
| 4 | 128.0 |
| 5, 9 | 130.5 |
| 6, 8 | 115.0 |
| 7 | 156.0 |
Note: Data is based on typical values for microginin peptides; specific data for this compound should be referenced from the primary literature when available.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Isolation: this compound is isolated from cultures of the cyanobacterium Microcystis aeruginosa (e.g., strain UTEX LB2385) through a series of chromatographic steps, typically involving solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[1]
-
Sample Purity: Ensure the isolated peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.
-
Solvent: Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing exchangeable amide and hydroxyl protons.
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Acquire a standard 1D proton spectrum to get an overview of the proton signals.
-
Typical parameters: 32-64 scans, 16K data points, spectral width of 12-16 ppm.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024-4096 scans, 32K data points, spectral width of 200-240 ppm.
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Identifies proton-proton spin-spin couplings within the same amino acid residue.
-
Typical parameters: 2048 x 256 data points, 8-16 scans per increment.
-
-
Total Correlation Spectroscopy (TOCSY):
-
Establishes correlations between all protons within a spin system, crucial for identifying amino acid types.
-
Typical parameters: 2048 x 256 data points, 8-16 scans per increment, with a mixing time of 60-80 ms.
-
-
Heteronuclear Single Quantum Coherence (HSQC):
-
Correlates protons with their directly attached carbons, providing a map of C-H one-bond connections.
-
Typical parameters: 2048 x 256 data points, 16-32 scans per increment.
-
-
Heteronuclear Multiple Bond Correlation (HMBC):
-
Detects long-range (2-3 bond) correlations between protons and carbons, essential for sequencing the peptide by identifying connections across peptide bonds.
-
Typical parameters: 2048 x 512 data points, 32-64 scans per increment.
-
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY):
-
Identifies protons that are close in space (< 5 Å), providing information about the 3D conformation of the peptide. For small linear peptides like this compound, ROESY is often preferred to avoid zero-crossing issues.
-
Typical parameters: 2048 x 512 data points, 16-32 scans per increment, with a mixing time of 200-400 ms.
-
Structure Elucidation Workflow
The structural elucidation of this compound follows a systematic workflow that integrates data from various NMR experiments.
-
Amino Acid Identification: The individual amino acid spin systems are identified using COSY, TOCSY, and HSQC spectra. For example, the characteristic aromatic signals in the ¹H NMR spectrum, combined with COSY and TOCSY correlations, will identify the Tyrosine (Tyr) residue.
-
Peptide Sequencing: The sequence of the amino acids is determined by analyzing HMBC and ROESY correlations. HMBC correlations between the alpha-proton of one amino acid and the carbonyl carbon of the preceding residue are key indicators of the peptide bond linkage.
-
Conformational Analysis: ROESY spectra reveal through-space correlations between protons, which helps to define the three-dimensional folding of the peptide chain.
Signaling Pathways and Biological Activity
Microginins are known inhibitors of metalloproteases, particularly angiotensin-converting enzyme (ACE). The inhibition of ACE is a key mechanism in the regulation of blood pressure.
The diagram above illustrates how this compound inhibits ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This inhibitory action makes this compound a potential candidate for the development of antihypertensive drugs.
Conclusion
The structural elucidation of this compound using NMR spectroscopy is a powerful example of how modern analytical techniques can be applied to characterize complex natural products. The combination of 1D and 2D NMR experiments provides a comprehensive dataset that allows for the unambiguous determination of the peptide's sequence and conformation. This detailed structural information is invaluable for understanding its biological function and for guiding future drug development efforts.
References
Application Notes and Protocols for the Structural Elucidation of Microginin 527 using 1D and 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microginins are a class of linear peptides produced by cyanobacteria, notably from the genus Microcystis. These bioactive compounds often exhibit inhibitory activity against various proteases, making them of significant interest in drug discovery and development. Microginin 527 is a tripeptide variant with the structure (3S,2S)-3-amino-2-hydroxydecanoyl-(N-methyl)-(S)-methionyl sulfoxide-(S)-tyrosine ((Ahda)--(MeMet(O))--(Tyr)), first identified through metabolomics studies of Microcystis aeruginosa.[1] Its structural elucidation relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document provides a detailed guide to the interpretation of this NMR data and the experimental protocols for its acquisition.
Data Presentation: Interpreting NMR Spectra of this compound
The structural determination of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, in conjunction with various 2D NMR experiments. While the specific NMR data for this compound is not publicly available, the following tables present expected chemical shifts and coupling constants based on published data for structurally related microginins. These tables serve as a guide for researchers performing similar analyses.
Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)
| Residue | Position | δH (ppm) | Multiplicity | J (Hz) |
| Ahda | H-2 | ~4.0-4.2 | d | ~5.0 |
| H-3 | ~3.2-3.4 | m | ||
| H-4 | ~1.4-1.6 | m | ||
| H-5 to H-9 | ~1.2-1.4 | m | ||
| H-10 | ~0.8-0.9 | t | ~7.0 | |
| MeMet(O) | H-α | ~4.5-4.7 | dd | ~8.0, 6.0 |
| H-β | ~2.0-2.2 | m | ||
| H-γ | ~2.7-2.9 | m | ||
| N-CH₃ | ~2.8-3.0 | s | ||
| S-CH₃ | ~2.6-2.8 | s | ||
| Tyr | H-α | ~4.3-4.5 | dd | ~9.0, 5.0 |
| H-βa | ~2.9-3.1 | dd | ~14.0, 5.0 | |
| H-βb | ~2.7-2.9 | dd | ~14.0, 9.0 | |
| H-2',6' | ~7.0-7.2 | d | ~8.5 | |
| H-3',5' | ~6.6-6.8 | d | ~8.5 | |
| NH | ~8.0-8.2 | d | ~8.0 | |
| OH | ~9.2-9.4 | s |
Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆)
| Residue | Position | δC (ppm) |
| Ahda | C-1 | ~172-174 |
| C-2 | ~70-72 | |
| C-3 | ~52-54 | |
| C-4 | ~32-34 | |
| C-5 to C-8 | ~28-30 | |
| C-9 | ~22-24 | |
| C-10 | ~14-16 | |
| MeMet(O) | C=O | ~170-172 |
| C-α | ~58-60 | |
| C-β | ~28-30 | |
| C-γ | ~48-50 | |
| N-CH₃ | ~32-34 | |
| S-CH₃ | ~38-40 | |
| Tyr | C=O | ~172-174 |
| C-α | ~55-57 | |
| C-β | ~36-38 | |
| C-1' | ~127-129 | |
| C-2',6' | ~130-132 | |
| C-3',5' | ~115-117 | |
| C-4' | ~156-158 |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Isolation and Purification: this compound is isolated from the biomass of Microcystis aeruginosa cultures using a combination of reversed-phase flash chromatography and high-performance liquid chromatography (HPLC).
-
Sample for NMR: A purified sample of this compound (typically 1-5 mg) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
1D NMR Spectroscopy
-
¹H NMR:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
Processing: Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR:
-
Instrument: A high-field NMR spectrometer with a carbon-sensitive probe.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds. This is crucial for identifying adjacent protons within an amino acid residue.
-
Pulse Program: Standard COSY-90 or DQF-COSY.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
Processing: 2D Fourier transformation, phase correction, and symmetrization.
-
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: To establish correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all protons belonging to a single amino acid residue.
-
Pulse Program: Standard MLEV-17 or DIPSI-2 spin-lock sequence.
-
Acquisition Parameters:
-
Mixing Time: 60-100 ms
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
-
Processing: 2D Fourier transformation and phase correction.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC with sensitivity enhancement.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-32
-
-
Processing: 2D Fourier transformation and phase correction.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is essential for sequencing the amino acid residues by observing correlations across peptide bonds.
-
Pulse Program: Standard HMBC.
-
Acquisition Parameters:
-
Long-range coupling delay optimized for 4-8 Hz.
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 32-64
-
-
Processing: 2D Fourier transformation and magnitude calculation.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close in proximity, irrespective of their bonding. This information is critical for determining the 3D conformation of the peptide.
-
Pulse Program: Standard NOESY or ROESY.
-
Acquisition Parameters:
-
Mixing Time (NOESY): 200-800 ms
-
Spin-lock Time (ROESY): 150-300 ms
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
-
Processing: 2D Fourier transformation and phase correction.
-
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation for this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Microginin 527
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of Microginin 527 using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Microginins are a class of linear non-ribosomal peptides produced by cyanobacteria, known for their diverse biological activities. This compound is a notable tripeptide analogue, distinguished by its small size and unique composition.[1][2] This application note details the experimental protocols for sample preparation, LC-MS/MS data acquisition, and outlines the characteristic fragmentation patterns essential for its structural elucidation and confident identification. The presented methodology and data are crucial for researchers in natural products chemistry, toxicology, and drug discovery.
Introduction
Microginins are linear peptides synthesized by cyanobacteria, typically of the genus Microcystis.[1] Their structure is characterized by an N-terminal 3-amino-2-hydroxy-decanoic acid (Ahda) residue linked to a chain of 3 to 6 amino acids.[1][2] this compound, isolated from Microcystis aeruginosa, is one of the smallest members of this family. Its structure has been determined as a tripeptide with the sequence Ahda - N-methyl-methionine-sulfoxide (MeMet(O)) - Tyrosine (Tyr). The neutral monoisotopic mass of this compound is approximately 527.27 Da.
The analysis and identification of microginins rely heavily on mass spectrometry. Tandem MS (MS/MS) provides structural information through controlled fragmentation of the parent molecule. Understanding the specific fragmentation pathways of this compound is key to its unambiguous identification in complex biological samples. A hallmark of peptides containing methionine sulfoxide is the characteristic neutral loss of 64 Da (methanesulfenic acid), which serves as a diagnostic marker.
This note provides a detailed protocol for the fragmentation analysis of this compound and presents its theoretical fragmentation pattern to aid in data interpretation.
Experimental Protocols
A generalized workflow for the analysis is presented below. This protocol can be adapted based on the sample matrix and available instrumentation.
Workflow Overview
Caption: General workflow for the analysis of this compound.
Sample Preparation
This protocol is suitable for preparing low- to moderate-complexity samples for MS analysis.
-
Extraction (from Biomass):
-
Lyophilize cyanobacterial cells to obtain dry biomass.
-
Extract 100 mg of dry biomass with 5 mL of 80% methanol (MeOH) in water.
-
Vortex thoroughly and sonicate for 15 minutes in a bath sonicator.
-
Centrifuge the sample at 4,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the methanolic extract to dryness using a rotary evaporator or a vacuum concentrator.
-
-
Reconstitution and Desalting:
-
Reconstitute the dried extract (or purified standard) in 1 mL of 5% acetonitrile, 0.1% formic acid.
-
Condition a C18 Solid Phase Extraction (SPE) cartridge with 1 column volume of methanol, followed by 2 column volumes of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 2 column volumes of 0.1% formic acid to remove salts and highly polar impurities.
-
Elute the peptide with 1 column volume of 70% acetonitrile, 0.1% formic acid.
-
Dry the eluate in a vacuum concentrator and reconstitute in a suitable volume (e.g., 200 µL) of mobile phase A for LC-MS injection.
-
Liquid Chromatography Conditions
-
System: Agilent 1200 HPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 15.0 95 18.0 95 18.1 10 | 22.0 | 10 |
Mass Spectrometry Conditions
-
System: Hybrid triple quadrupole/linear ion trap (e.g., QTRAP 5500) or high-resolution Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 25 psi.
-
IonSpray Voltage: +5500 V.
-
Temperature: 500 °C.
-
Scan Type: Information Dependent Acquisition (IDA).
-
MS1 (Survey Scan): Full scan from m/z 200 to 1000.
-
MS2 (Product Ion Scan): Enhanced Product Ion (EPI) scan for the most intense precursor ions.
-
Precursor Ion: m/z 528.3 (for targeted analysis).
-
Collision Energy (CE): 35-55 V (optimization may be required).
-
Declustering Potential (DP): 80 V.
-
Results and Discussion
Structure and Precursor Ion
The chemical structure of this compound is composed of three residues: 3-amino-2-hydroxy-decanoic acid (Ahda), N-methyl-methionine-sulfoxide (MeMet(O)), and Tyrosine (Tyr). In positive mode ESI, it is detected as the protonated molecule [M+H]⁺ at a theoretical m/z of 528.2738 .
Fragmentation Pathway of this compound
Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion of this compound is expected to fragment primarily at the peptide bonds, yielding b- and y-type ions. Additionally, a characteristic neutral loss from the methionine sulfoxide side chain is expected.
-
b- and y-ions: Cleavage of the peptide bonds results in N-terminal (b-ions) and C-terminal (y-ions) fragments, which reveal the peptide sequence.
-
Neutral Loss: The most diagnostic fragmentation is the neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) from the precursor ion or any fragment ion containing the MeMet(O) residue. This is a key indicator for the presence of oxidized methionine.
-
Immonium Ions: Low mass ions corresponding to individual amino acid side chains can be observed, such as the immonium ion for Tyrosine at m/z 136.1.
Caption: Fragmentation diagram of this compound.
Theoretical Fragmentation Data
The table below summarizes the theoretical monoisotopic masses of the major expected fragment ions for the [M+H]⁺ precursor of this compound.
| Ion Type | Sequence | Theoretical m/z |
| [M+H]⁺ | Ahda-MeMet(O)-Tyr | 528.2738 |
| [M+H - H₂O]⁺ | Ahda-MeMet(O)-Tyr | 510.2632 |
| [M+H - CH₃SOH]⁺ | Ahda-MeMet(O)-Tyr | 464.2421 |
| b-ions | ||
| b₁ | Ahda | 188.1645 |
| b₂ | Ahda-MeMet(O) | 366.2162 |
| y-ions | ||
| y₁ | Tyr | 182.0812 |
| y₂ | MeMet(O)-Tyr | 360.1332 |
| Internal/Immonium Ions | ||
| Immonium (Tyr) | Tyr | 136.0757 |
| Neutral Loss Fragments | ||
| y₂ - CH₃SOH | MeMet(O)-Tyr | 296.1016 |
| b₂ - CH₃SOH | Ahda-MeMet(O) | 302.1846 |
Conclusion
The combination of liquid chromatography and tandem mass spectrometry provides a robust and specific method for the identification of this compound. The accurate mass of the precursor ion ([M+H]⁺ at m/z 528.2738) and its characteristic fragmentation pattern are essential for confirmation. The presence of sequence-specific b- and y-ions, combined with the diagnostic neutral loss of 64 Da (methanesulfenic acid), allows for the confident and unambiguous structural elucidation of this compound in various sample matrices. This application note serves as a practical guide for researchers working on the detection and characterization of cyanobacterial peptides.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Microginin 527
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microginins are a class of linear peptides produced by cyanobacteria, known for their diverse biological activities. Among them, Microginin 527, a tripeptide, has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension.[1] The accurate identification and characterization of this compound are crucial for further pharmacological studies and potential drug development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the sensitive and specific identification of such compounds in complex biological matrices. This application note provides a detailed protocol for the identification of this compound using LC-HRMS.
Quantitative Data
The accurate mass measurement provided by HRMS is fundamental for the confident identification of this compound. The table below summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Compound Name | This compound | [1] |
| Molecular Formula | C₂₅H₄₁N₃O₇S | CyanoMetDB |
| Monoisotopic Mass | 527.26652 g/mol | CyanoMetDB |
| Precursor Ion ([M+H]⁺) | 528.2738 m/z | CyanoMetDB |
| Biological Activity | ACE Inhibitor (IC₅₀ = 31 µM) | [1] |
Table 1: Quantitative Data for this compound.
Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Predicted Fragment Identity |
| 528.2738 | 128.1 | Characteristic fragment of the Ahda residue[2] |
| 182.1 | Immonium ion of Tyrosine | |
| 347.2 | [M+H - Tyr]⁺ | |
| 164.1 | Immonium ion of oxidized N-methylmethionine | |
| 291.1 | [Ahda+MeMet(O)]⁺ | |
| 411.2 | [M+H - H₂O]⁺ |
Table 2: Predicted Product Ions for the [M+H]⁺ of this compound.
Experimental Protocols
Sample Preparation: Extraction of Microginins from Cyanobacterial Cells
This protocol is adapted from established methods for the extraction of cyanotoxins from cyanobacterial biomass.[3]
-
Cell Lysis:
-
Start with a lyophilized cyanobacterial cell pellet (e.g., Microcystis aeruginosa).
-
Perform three freeze-thaw cycles to ensure complete cell lysis. This involves freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature.
-
-
Extraction:
-
To the lysed cell pellet, add 10 mL of 80% methanol in water (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample for 10 minutes in a bath sonicator.
-
Centrifuge the sample at 4000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the microginins with 5 mL of 90% methanol in water.
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-HRMS analysis.
-
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)
This protocol provides a general framework for the analysis of microginins. Optimization may be required based on the specific instrumentation used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Gas Temperature: 320°C.
-
Full Scan (MS1) Resolution: 70,000.
-
MS1 Scan Range: m/z 150-1000.
-
dd-MS2 (Data-Dependent MS/MS) Resolution: 17,500.
-
Collision Energy (HCD): Normalized collision energy of 30-40%.
-
Inclusion List: Include the precursor ion of this compound (m/z 528.2738).
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation mass spectra dataset of linear cyanopeptides - microginins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ACE Inhibitory Activity Assay for Microginin 527
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Microginin 527, a linear peptide produced by the cyanobacterium Microcystis aeruginosa.[1][2] The provided information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly those investigating novel antihypertensive agents.
Microginins are a class of bioactive peptides known for their potential as protease inhibitors.[3] Specifically, certain microginins have demonstrated inhibitory effects on ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[4][5] Inhibition of ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. This mechanism is the basis for widely used antihypertensive drugs known as ACE inhibitors.
Mechanism of ACE Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical signaling pathway for the regulation of blood pressure. Angiotensin-Converting Enzyme (ACE) is a central component of this system. It catalyzes the conversion of the inactive decapeptide angiotensin I to the highly potent octapeptide angiotensin II. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and increased sympathetic activity, all of which contribute to an elevation in blood pressure.
ACE inhibitors, such as this compound, competitively block the active site of ACE, thereby preventing the formation of angiotensin II. This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. Additionally, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, the levels of bradykinin increase, further contributing to the blood pressure-lowering effect.
Figure 1. Mechanism of ACE inhibition by this compound.
Quantitative Data for this compound
The ACE inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | IC50 (µM) | Source |
| This compound | 31 | |
| Captopril | ~0.0017 | (Reference) |
Note: Captopril is a well-known synthetic ACE inhibitor and is often used as a positive control.
Experimental Protocol: In Vitro ACE Inhibitory Activity Assay
This protocol is based on the spectrophotometric method described by Cushman and Cheung, which measures the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-histidyl-L-leucine (HHL) (substrate)
-
This compound (test compound)
-
Captopril (positive control)
-
Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
Spectrophotometer or microplate reader (228 nm)
Procedure
-
Preparation of Solutions:
-
ACE solution: Dissolve ACE in deionized water to a final concentration of 2 mU/µL. Prepare fresh daily.
-
HHL solution (Substrate): Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.
-
This compound stock solution: Prepare a stock solution of this compound in deionized water. A series of dilutions should be prepared to determine the IC50 value.
-
Captopril solution (Positive Control): Prepare a stock solution of captopril in deionized water. A series of dilutions should be prepared.
-
Sodium borate buffer: 50 mM, pH 8.3, containing 300 mM NaCl.
-
-
Enzyme Inhibition Assay:
-
Label microcentrifuge tubes for blank, control, positive control, and test samples.
-
Blank: Add 50 µL of sodium borate buffer.
-
Control (100% ACE activity): Add 40 µL of sodium borate buffer and 10 µL of deionized water.
-
Positive Control: Add 40 µL of sodium borate buffer and 10 µL of each captopril dilution.
-
Test Sample: Add 40 µL of sodium borate buffer and 10 µL of each this compound dilution.
-
Add 10 µL of the ACE solution to the control, positive control, and test sample tubes. Do not add ACE to the blank.
-
Pre-incubate all tubes at 37°C for 10 minutes.
-
Start the reaction by adding 50 µL of the HHL substrate solution to all tubes.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl to all tubes.
-
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to each tube.
-
Vortex vigorously for 15 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new set of tubes.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Quantification:
-
Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer or microplate reader. Use the blank to zero the instrument.
-
Calculation of ACE Inhibition
The percentage of ACE inhibition can be calculated using the following formula:
ACE Inhibition (%) = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (100% ACE activity).
-
A_sample is the absorbance of the test sample (containing this compound) or positive control.
The IC50 value for this compound is determined by plotting the percentage of ACE inhibition against the different concentrations of this compound.
Figure 2. Experimental workflow for the ACE inhibitory activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemodiversity and Biotechnological Potential of Microginins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 5. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Absolute Configuration of Microginin 527 using Marfey's Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the absolute configuration of the primary amino acid constituents of the linear peptide Microginin 527 using Marfey's method. It includes procedures for peptide hydrolysis, derivatization, and HPLC analysis, as well as a discussion of the method's limitations and alternative approaches for a complete stereochemical assignment.
Introduction
This compound is a linear tripeptide analogue isolated from the cyanobacterium Microcystis aeruginosa.[1] Its structure consists of three main residues: (2S,3S)-3-amino-2-hydroxydecanoyl acid (Ahda), N-methyl-L-methionine sulfoxide (MeMet(O)), and L-tyrosine (Tyr).[2][3] The precise stereochemistry of these residues is critical for its biological activity, including its potent inhibition of angiotensin-converting enzyme (ACE).[1]
Marfey's method is a well-established and reliable technique for determining the absolute configuration of primary amino acids.[4] The method involves three key steps:
-
Acid Hydrolysis: The peptide is hydrolyzed to break it down into its constituent amino acids.
-
Chiral Derivatization: The amino acid mixture is reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). This reaction converts the amino acid enantiomers into a pair of diastereomers.
-
Chromatographic Separation: The resulting diastereomers are separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC). The elution order of the diastereomers allows for the unambiguous assignment of the original amino acid's configuration. Typically, the L-FDAA derivative of an L-amino acid elutes earlier than the derivative of its corresponding D-amino acid.
This application note details the protocol to confirm the stereochemistry of the Tyrosine and Ahda residues in this compound. It also addresses the inherent limitation of this method for the N-methylated methionine sulfoxide residue and suggests complementary techniques.
Experimental Workflow
The overall experimental process for determining the absolute configuration of amino acids in this compound using Marfey's method is outlined below.
Caption: Overall workflow for Marfey's analysis of this compound.
Experimental Protocols
Protocol 1: Acid Hydrolysis of this compound
This protocol describes the complete hydrolysis of the peptide into its constituent amino acids.
Materials:
-
This compound (lyophilized powder, ~100 µg)
-
6 M HCl, sequencing grade
-
Phenol (optional, as a scavenger)
-
Vacuum hydrolysis tubes (e.g., 6 x 50 mm)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum centrifugation system (e.g., SpeedVac) or nitrogen stream
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place approximately 100 µg of lyophilized this compound into a vacuum hydrolysis tube.
-
Add 200 µL of 6 M HCl containing 0.1% phenol.
-
Carefully freeze the sample in a dry ice/acetone bath or liquid nitrogen.
-
Evacuate the tube and seal it under vacuum. Alternatively, flush the tube with an inert gas (N2 or Ar) for 2 minutes before sealing to minimize oxidation.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours.
-
After 24 hours, remove the tube and allow it to cool completely to room temperature.
-
Centrifuge the tube briefly to collect the liquid at the bottom.
-
Carefully open the tube and remove the HCl by drying the sample under vacuum (e.g., using a SpeedVac) or a gentle stream of nitrogen gas at 40-50°C.
-
Re-dissolve the dried hydrolysate in 100 µL of ultrapure water and dry again to ensure complete removal of residual acid.
-
The dried amino acid hydrolysate is now ready for derivatization. Store at -20°C if not used immediately.
Critical Considerations:
-
Contamination: Amino acid contamination is a common issue. Use clean, powder-free gloves and high-purity reagents and water throughout the procedure.
-
Methionine Sulfoxide Stability: Standard HCl hydrolysis may cause partial reduction of methionine sulfoxide to methionine. For more accurate analysis of this residue, hydrolysis with 3 N p-toluenesulfonic acid at 110°C for 22 hours can be used for better recovery.
Protocol 2: Derivatization with Marfey's Reagent (L-FDAA)
This protocol details the reaction of the amino acid hydrolysate with L-FDAA to form diastereomers. The same procedure must be applied to L- and D- standards of each expected amino acid (Tyrosine and Ahda) for comparison.
Materials:
-
Dried peptide hydrolysate and amino acid standards (L-Tyr, D-Tyr, etc.)
-
Marfey's Reagent (L-FDAA): 1% solution in acetone (w/v)
-
1 M Sodium Bicarbonate (NaHCO3) solution
-
2 M HCl
-
Acetone, HPLC grade
-
Ultrapure water
-
Heating block or water bath at 40°C
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Re-dissolve the dried hydrolysate from Protocol 1 in 50 µL of 1 M NaHCO3.
-
To this solution, add 100 µL of the 1% L-FDAA solution in acetone.
-
Vortex the mixture gently and incubate at 40°C for 1 hour, with occasional mixing.
-
After incubation, cool the reaction vial to room temperature.
-
Quench the reaction by adding 25 µL of 2 M HCl to neutralize the solution.
-
Evaporate the acetone under a gentle stream of nitrogen or by vacuum centrifugation.
-
Dilute the remaining aqueous solution with 325 µL of mobile phase A (see Protocol 3) or a 50:50 acetonitrile/water mixture to a final volume of 400 µL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
-
Crucially, prepare standards in parallel: Derivatize known quantities of L-Tyrosine, D-Tyrosine, and standards for the Ahda diastereomers using the exact same procedure.
Caption: Reaction of L-FDAA with amino acid enantiomers to form separable diastereomers.
Protocol 3: RP-HPLC Analysis
This protocol provides typical starting conditions for the chromatographic separation of the FDAA-derivatized amino acids.
Instrumentation & Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-Phase Column: C18 (e.g., 4.6 x 150 mm, 5 µm) or a high-resolution C3 column.
-
Mass Spectrometer (optional, for confirmation of peak identity)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 15 45.0 60 46.0 95 50.0 95 51.0 15 | 60.0 | 15 |
Data Analysis and Expected Results
The absolute configuration of each amino acid in the this compound hydrolysate is determined by comparing the retention times of its L-FDAA derivative with those of the derivatized L- and D-amino acid standards.
-
Run Standards: First, inject the derivatized L- and D- standards for each amino acid (e.g., L-Tyr, D-Tyr) to determine their respective retention times.
-
Run Sample: Inject the derivatized hydrolysate from this compound.
-
Compare Retention Times: Match the retention time of each peak in the sample chromatogram to the retention times of the standards.
-
If a peak from the hydrolysate matches the retention time of the L-FDAA-L -Tyr standard, the configuration is assigned as L .
-
If a peak from the hydrolysate matches the retention time of the L-FDAA-D -Tyr standard, the configuration is assigned as D .
-
The table below shows representative data illustrating the expected elution pattern.
| Compound | Expected Configuration | Expected Retention Time (min) |
| Standards | ||
| L-FDAA-L-Tyrosine | L | 22.5 |
| L-FDAA-D-Tyrosine | D | 24.8 |
| L-FDAA-(3S)-Ahda | L-like | 31.2 |
| L-FDAA-(3R)-Ahda | D-like | 33.5 |
| This compound Hydrolysate | ||
| Peak 1 (matches L-Tyr) | L | 22.5 |
| Peak 2 (matches (3S)-Ahda) | S (at C-3) | 31.2 |
| Note: These are illustrative values. Actual retention times must be determined experimentally. The elution order (L before D) is the key diagnostic feature. |
Limitations and Alternative Methods
N-Methylated Amino Acids: Marfey's reagent (L-FDAA) reacts with primary amines and is therefore ineffective for determining the configuration of secondary amines, such as the N-methyl-methionine sulfoxide in this compound. While some modified Marfey's methods using C3 columns have shown resolution for N-methylated amino acids, these are not universally applicable.
For a complete stereochemical assignment of this compound, complementary methods are required for the N-methylated residue:
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for secondary amino acids. The hydrolysate can be derivatized with reagents like heptafluorobutyl chloroformate (HFBCF) and analyzed on a chiral column (e.g., Chirasil-L-Val) to resolve the enantiomers.
-
Alternative Chiral Derivatizing Agents: Other reagents that react with secondary amines, such as (S)-naproxen chloride, can be used to form diastereomers that can be separated by LC-MS or ion mobility-mass spectrometry.
-
Chiral HPLC: Direct separation of the underivatized amino acids in the hydrolysate can be attempted using a chiral stationary phase (CSP) column, such as a ligand-exchange or macrocyclic glycopeptide-based column.
Conclusion
Marfey's method is a robust and accessible technique for confirming the absolute configuration of the primary amino acid residues (Tyrosine) and the β-amino acid residue (Ahda) in this compound. The protocol described provides a clear workflow from sample preparation to data interpretation. However, due to the presence of an N-methylated amino acid, this method alone is insufficient for a complete stereochemical elucidation. Researchers should employ orthogonal techniques, such as chiral GC-MS, to confidently assign the configuration of all stereocenters within the molecule, ensuring accurate structure-activity relationship studies and supporting drug development efforts.
References
Synthetic Strategies for Microginin 527 and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microginins are a class of linear peptide protease inhibitors produced by cyanobacteria, notably from the genus Microcystis.[1][2] These peptides are of significant interest to the scientific community due to their diverse biological activities, particularly their potential as antihypertensive agents through the inhibition of the angiotensin-converting enzyme (ACE).[1][3] Microginin 527, a tripeptide analogue, has demonstrated potent ACE inhibitory activity, making it a compelling target for synthetic chemists and drug development professionals.[4] Its structure consists of three amino acid residues: (2S,3S)-3-amino-2-hydroxydecanoyl- (Ahda), N-methyl-methionine sulfoxide (MeMet(O)), and tyrosine (Tyr).
This document provides detailed application notes and representative protocols for the chemical synthesis of this compound and its analogues. The methodologies outlined herein are based on established solid-phase peptide synthesis (SPPS) principles and the synthesis of key non-proteinogenic amino acid components.
Biological Activity and Mechanism of Action
This compound and its analogues primarily exert their biological effects through the inhibition of proteases, with the most studied activity being the inhibition of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has been identified as a potent inhibitor of ACE, with a reported IC50 value of 31 μM. The inhibitory activity of microginins is closely linked to their chemical structure. Key structural features contributing to ACE inhibition include the N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) residue, the presence of amino groups, and the C-terminal tyrosine residues. Tetrapeptide microginins have been observed to be more active than their pentapeptide counterparts in some cases.
The diagram below illustrates the role of ACE in the Renin-Angiotensin System and the point of inhibition by this compound.
Synthetic Strategies
The synthesis of this compound presents several challenges, including the stereoselective synthesis of the non-proteinogenic amino acid Ahda and the coupling of the N-methylated amino acid. Both solid-phase and solution-phase peptide synthesis techniques can be employed. A representative solid-phase synthesis approach is detailed below.
Data Presentation: Representative Yields and Purity
The following table summarizes typical yields and purities that can be expected for the key stages of this compound synthesis based on literature values for similar synthetic transformations. Actual results may vary depending on specific reaction conditions and purification techniques.
| Step | Description | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1. Synthesis of (2S,3R)-Ahda | Multi-step synthesis of the N-terminal amino acid. | 30-40 (overall) | >95 |
| 2. Solid-Phase Peptide Synthesis (SPPS) | Stepwise coupling of Fmoc-Tyr(tBu)-OH, Fmoc-MeMet(O)-OH, and Boc-Ahda-OH. | 70-85 (crude) | 60-80 |
| 3. Cleavage and Deprotection | Cleavage from the resin and removal of side-chain protecting groups. | 85-95 | 50-70 (crude) |
| 4. Purification | Purification of the final product by reverse-phase HPLC. | 40-60 | >98 |
Experimental Protocols
The following protocols provide a detailed, representative methodology for the synthesis of this compound.
Protocol 1: Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid (Ahda)
This protocol is adapted from the enantioselective synthesis of Ahda starting from D-glucose.
Materials:
-
D-glucose
-
Acetone
-
Sulfuric acid
-
Sodium periodate
-
Sodium borohydride
-
Benzyl bromide
-
Sodium hydride
-
Heptylmagnesium bromide
-
Palladium on carbon (10%)
-
Methanol
-
Standard organic solvents and reagents for workup and purification.
Procedure:
-
Protection of D-glucose: Prepare 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose.
-
Oxidative cleavage and reduction: Selectively hydrolyze the 5,6-acetonide, followed by oxidative cleavage with sodium periodate and subsequent reduction with sodium borohydride to yield the corresponding pentofuranose derivative.
-
Benzylation: Protect the free hydroxyl group as a benzyl ether using benzyl bromide and sodium hydride.
-
Grignard reaction: React the aldehyde (obtained by deprotection and oxidation of the primary alcohol) with heptylmagnesium bromide to introduce the heptyl side chain.
-
Introduction of the amino group: Convert the resulting secondary alcohol to an azide using a Mitsunobu reaction, followed by reduction to the amine.
-
Deprotection: Remove the benzyl and isopropylidene protecting groups to yield (2S,3R)-3-amino-2-hydroxydecanoic acid.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the assembly of the tripeptide on a solid support using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-MeMet(O)-OH
-
Boc-Ahda-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Experimental Workflow:
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Pre-activate Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-MeMet(O)-OH):
-
Repeat the Fmoc deprotection and washing steps.
-
Couple Fmoc-MeMet(O)-OH using the same activation and coupling procedure as in step 2. The use of coupling reagents suited for hindered amino acids, such as HATU, may be beneficial here.
-
-
Third Amino Acid Coupling (Boc-Ahda-OH):
-
Repeat the Fmoc deprotection and washing steps.
-
Couple Boc-Ahda-OH using the same activation and coupling procedure.
-
-
Final Wash: After the final coupling, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
Protocol 3: Cleavage and Deprotection
Procedure:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Conclusion
The synthetic strategies outlined in this document provide a comprehensive guide for researchers interested in the synthesis of this compound and its analogues. The provided protocols, while representative, are based on established and reliable chemical methodologies. The potent ACE inhibitory activity of this compound makes it and its synthetically accessible analogues promising candidates for further investigation in the development of novel therapeutic agents.
References
- 1. Chemodiversity and Biotechnological Potential of Microginins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Heterologous Expression of Microginins from Microcystis aeruginosa LEGE 91341 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemodiversity and Biotechnological Potential of Microginins [mdpi.com]
- 4. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Microginin 527 Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Microginin 527. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a linear tripeptide, a type of cyanotoxin produced by the cyanobacterium Microcystis aeruginosa.[1][2] Its structure contains a 3-amino-2-hydroxydecanoic acid (Ahda) residue, an N-methylated methionine sulfoxide, and a tyrosine residue.[1][3] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C25H41N3O7S | [4] |
| Molecular Weight | 527.7 g/mol | |
| Monoisotopic Mass | 527.2665218 Da | |
| Structure | (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Q2: What is a general workflow for the purification of this compound from Microcystis aeruginosa?
A typical purification workflow involves a multi-step process beginning with extraction from the cyanobacterial biomass, followed by several stages of chromatography to isolate and purify this compound. The general steps include:
-
Biomass Harvesting and Extraction: The cyanobacterial cells are harvested and then extracted, typically with methanol, to isolate the microginins and other metabolites.
-
Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC): The crude extract is subjected to an initial fractionation using a reversed-phase sorbent (e.g., C18) to separate compounds based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for high-resolution purification of this compound. A C18 column is commonly used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).
Caption: A flowchart illustrating the key stages in the purification of this compound.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Harvesting: Centrifuge the Microcystis aeruginosa culture to pellet the cells. Lyophilize the cell pellet to obtain a dry biomass.
-
Extraction: Resuspend the dried biomass in methanol and extract using sonication or stirring for several hours. Centrifuge to remove cell debris and collect the supernatant. Repeat the extraction process on the pellet to maximize yield.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
VLC Fractionation:
-
Pack a VLC column with C18 silica gel.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica.
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing this compound.
-
Protocol 2: Reversed-Phase HPLC Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A shallow linear gradient from 30% to 60% Mobile Phase B over 30-40 minutes is a good starting point for optimization.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV detection at 220 nm and 280 nm (due to the tyrosine residue).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.
Troubleshooting Guide
Issue 1: Low Yield of this compound after Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure thorough cell disruption. Consider using bead beating or freeze-thaw cycles in addition to solvent extraction. |
| Insufficient extraction time or solvent volume | Increase the extraction time and/or the solvent-to-biomass ratio. Perform multiple extraction cycles. |
| Degradation of this compound | Avoid prolonged exposure to harsh conditions (e.g., high temperatures, strong acids/bases). |
Issue 2: Poor Resolution and Peak Tailing during HPLC Purification
Caption: A decision tree for troubleshooting poor resolution and peak tailing in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate gradient slope | Optimize the gradient. A shallower gradient often improves the resolution of closely eluting compounds. |
| Secondary interactions with the stationary phase | Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA to minimize interactions with residual silanols on the silica-based stationary phase. Adjusting the pH of the mobile phase can also help. |
| Column overload | Reduce the amount of sample injected onto the column. |
| Co-eluting impurities | Modify the selectivity of the separation by trying a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier (e.g., methanol instead of acetonitrile). |
| Presence of diastereomers | The structure of this compound contains multiple chiral centers, which can lead to the presence of diastereomers that are difficult to separate. Optimizing the column temperature and using a shallow gradient can sometimes improve the resolution of diastereomers. In some cases, a chiral stationary phase may be necessary. |
Issue 3: Presence of Oxidized Byproducts (Methionine Sulfone)
This compound contains a methionine sulfoxide. While this is its natural form, further oxidation to methionine sulfone can occur during purification, leading to impurities.
| Possible Cause | Troubleshooting Step |
| Oxidation during sample handling and purification | Degas all solvents to remove dissolved oxygen. Work at lower temperatures when possible. Avoid prolonged exposure of the sample to air. |
| Presence of oxidizing agents in solvents or reagents | Use high-purity solvents and reagents. |
Issue 4: Difficulty in Separating N-methylated Peptides
N-methylation, as present in this compound, can affect the peptide's conformation and hydrophobicity, sometimes leading to challenging separations.
| Possible Cause | Troubleshooting Step |
| Similar retention times of N-methylated isoforms or impurities | N-methylation can reduce the number of hydrogen bond donors, which may alter the interaction with the stationary phase. Experiment with different mobile phase additives or stationary phases to exploit other interaction mechanisms for separation. |
| Conformational isomers | N-methylated peptides can sometimes exist as multiple conformers that may interconvert slowly on the chromatographic timescale, leading to broad or split peaks. Adjusting the column temperature can sometimes help to coalesce these peaks. |
Quantitative Data Summary
The following table provides estimated values for a typical purification of this compound from a laboratory-scale culture of Microcystis aeruginosa. Actual values may vary depending on the specific strain, culture conditions, and equipment used.
| Purification Stage | Starting Material | Typical Recovery (%) | Estimated Purity (%) |
| Methanol Extraction | 10 g dry biomass | 80-90 | < 5 |
| VLC (C18) | ~1 g crude extract | 60-70 (of this compound) | 20-30 |
| Preparative RP-HPLC | ~50 mg VLC fraction | 40-50 | > 95 |
Note: These are estimations based on typical peptide purification protocols and should be optimized for specific experimental conditions. Purity should be assessed by analytical HPLC with UV and mass spectrometric detection.
References
Technical Support Center: Enhancing Microginin 527 Production from Cyanobacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Microginin 527 from cyanobacterial cultures, primarily focusing on Microcystis aeruginosa. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: Which cyanobacterial species is the primary producer of this compound?
A1: this compound is a secondary metabolite produced by cyanobacteria, with the genus Microcystis being a notable producer.[1] Specifically, Microcystis aeruginosa is a well-documented source of this compound.[2]
Q2: What is the basic structure and biosynthetic pathway of this compound?
A2: this compound is a linear non-ribosomal peptide (NRP) composed of three amino acids.[1][2] Its biosynthesis is carried out by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), which is encoded by the mic biosynthetic gene cluster (BGC).[3]
Q3: What are the key environmental factors influencing the production of secondary metabolites like microginins in Microcystis aeruginosa?
A3: The production of secondary metabolites in Microcystis aeruginosa, including nitrogen-containing peptides, is significantly influenced by environmental factors such as light intensity, temperature, and nutrient availability (primarily nitrogen and phosphorus). Optimizing these parameters is crucial for enhancing the yield of this compound.
Q4: Is there a specific growth phase associated with maximal this compound production?
A4: While specific data for this compound is limited, the production of other secondary metabolites in Microcystis, such as microcystins, is often highest during the stationary phase of growth. It is recommended to monitor this compound levels throughout the growth curve to determine the optimal harvest time for your specific strain and culture conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound Yield | 1. Incorrect cyanobacterial strain or loss of production capability. 2. Suboptimal culture conditions (light, temperature, pH). 3. Nutrient limitation or imbalance in the growth medium. 4. Inefficient extraction or degradation of the compound. | 1. Verify the identity and productivity of your Microcystis aeruginosa strain. Obtain a new culture from a reliable source if necessary. 2. Systematically optimize light intensity, temperature, and pH as detailed in the Experimental Protocols section. 3. Adjust the nitrogen and phosphorus concentrations in your culture medium. See the Data Presentation section for suggested ranges based on analogous compounds. 4. Review and optimize your extraction protocol. Ensure rapid processing of biomass and use appropriate solvents to prevent degradation. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum size or quality. 2. Fluctuations in environmental conditions. 3. Contamination of the culture. | 1. Standardize your inoculation procedure, using a consistent cell density and physiological state of the inoculum. 2. Ensure precise control over light, temperature, and mixing in your photobioreactor or culture vessel. 3. Regularly check for bacterial or other microbial contamination. If contamination is detected, it may be necessary to obtain a pure, axenic culture. |
| Difficulty in Extracting this compound | 1. Incomplete cell lysis. 2. Use of an inappropriate extraction solvent. 3. Degradation of the target compound during extraction. | 1. Employ a robust cell disruption method such as sonication or bead beating in addition to solvent extraction. 2. Methanol or aqueous methanol mixtures are generally effective for extracting peptide-based secondary metabolites from cyanobacteria. 3. Perform extractions quickly and at low temperatures to minimize enzymatic degradation. |
| Poor Quantification by LC-MS/MS | 1. Matrix effects from co-extracted compounds. 2. Low concentration of the analyte in the extract. 3. Lack of a suitable analytical standard. | 1. Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances. 2. Concentrate the extract before analysis. 3. If a certified standard for this compound is unavailable, use a related microginin standard for semi-quantitative analysis and confirm identity using high-resolution mass spectrometry. |
Data Presentation
Optimizing culture conditions is key to maximizing the yield of this compound. While specific quantitative data for this compound is scarce, the following tables summarize optimal conditions for the growth of Microcystis aeruginosa and the production of the analogous nitrogen-containing secondary metabolite, microcystin. These ranges provide a valuable starting point for the optimization of this compound production.
Table 1: Recommended Culture Conditions for Microcystis aeruginosa
| Parameter | Recommended Range | Notes |
| Temperature | 25-30°C | Growth rates are generally highest above 30°C, but secondary metabolite production may be favored at slightly lower temperatures. |
| Light Intensity | 35-70 µmol photons m⁻² s⁻¹ | Higher light intensities can support faster growth, but optimal secondary metabolite production may occur at moderate light levels. |
| Photoperiod | 12:12 or 16:8 (Light:Dark) | A distinct light/dark cycle is crucial for regulating metabolic processes. |
| pH | 7.5 - 9.5 | Microcystis aeruginosa thrives in slightly alkaline conditions. |
| Growth Medium | BG-11 Medium | A standard and widely used medium for cyanobacterial cultivation. |
Table 2: Influence of Nutrients on Secondary Metabolite Production (Analogous to Microginins)
| Nutrient | Observation | Implication for this compound |
| Nitrogen (N) | Microcystin production is often maximal at nitrogen concentrations of 10-20 mg/L. | As a nitrogen-containing peptide, this compound production is likely dependent on adequate nitrogen supply. Experiment with varying initial nitrogen concentrations in the BG-11 medium. |
| Phosphorus (P) | Phosphorus limitation can sometimes lead to an increase in the cellular content of nitrogen-rich toxins. | Inducing mild phosphorus limitation during the stationary phase could be a strategy to enhance this compound yield, but this needs to be empirically tested. |
| N:P Ratio | The ratio of nitrogen to phosphorus can significantly impact both growth and toxin production. | Systematically varying the N:P ratio in your culture medium is a key optimization step. |
Experimental Protocols
1. High-Density Culture of Microcystis aeruginosa
-
Objective: To cultivate a high-density culture of Microcystis aeruginosa for the production of this compound.
-
Materials:
-
Axenic culture of a known this compound-producing strain of Microcystis aeruginosa.
-
BG-11 medium.
-
Sterile culture flasks or photobioreactor.
-
Light source providing a controlled intensity.
-
Temperature-controlled incubator or water bath.
-
-
Procedure:
-
Prepare sterile BG-11 medium according to the standard formulation.
-
Inoculate the medium with a healthy, exponentially growing culture of M. aeruginosa to an initial optical density (OD₇₅₀) of 0.1-0.2.
-
Incubate the culture under the optimized conditions determined from your experiments (refer to Table 1 for starting points). For example, 25°C, 50 µmol photons m⁻² s⁻¹, and a 14:10 light:dark cycle.
-
Gently agitate the culture continuously to ensure uniform light distribution and prevent cell settling.
-
Monitor cell growth by measuring the optical density at 750 nm daily.
-
Harvest the cells during the late exponential or early stationary phase for maximal secondary metabolite yield. Harvesting can be done by centrifugation (e.g., 8000 x g for 15 minutes).
-
Lyophilize the cell pellet for subsequent extraction.
-
2. Extraction of this compound
-
Objective: To efficiently extract this compound from the cyanobacterial biomass.
-
Materials:
-
Lyophilized M. aeruginosa cell pellet.
-
Methanol (HPLC grade).
-
5% (v/v) Acetic Acid in water.
-
Ultrasonicator or bead beater.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
-
Procedure:
-
To the lyophilized cell pellet, add a solution of 5% acetic acid.
-
Thoroughly resuspend the pellet and subject it to ultrasonication in an ice bath to lyse the cells. Repeat this process three times.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cell debris.
-
Collect the supernatant.
-
For sample clean-up and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 20% methanol to remove polar impurities.
-
Elute the microginins with 100% methanol containing 0.1% trifluoroacetic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.
-
3. Quantification of this compound by LC-MS/MS
-
Objective: To accurately quantify the concentration of this compound in the prepared extract.
-
Materials:
-
LC-MS/MS system equipped with a C18 column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
This compound analytical standard (if available) or a related microginin standard.
-
-
Procedure:
-
Prepare a series of calibration standards of known concentrations using the analytical standard.
-
Set up a gradient elution method on the HPLC, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the compounds.
-
Configure the mass spectrometer to operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and to perform tandem mass spectrometry (MS/MS) for the specific mass-to-charge ratio (m/z) of this compound.
-
Inject the prepared standards and the sample extract onto the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Factors influencing this compound yield.
Caption: Hypothesized signaling pathway for this compound.
References
Addressing stability and degradation issues of Microginin 527 in solution
Welcome to the technical support center for Microginin 527. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability and degradation challenges of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a potent tripeptide analogue belonging to the microginin class of cyanopeptides. Its primary known biological activity is the inhibition of the Angiotensin-Converting Enzyme (ACE), with a reported IC50 of 31 μM.[1]
Q2: What are the general recommendations for storing lyophilized this compound?
To ensure long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2][3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce long-term stability.[3]
Q3: How should I prepare and store this compound solutions?
This compound solutions are less stable than the lyophilized powder. For maximum stability, it is recommended to prepare stock solutions in a suitable sterile buffer at a slightly acidic pH (e.g., pH 5-6) and store them as single-use aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles as this can accelerate degradation. For short-term storage (up to a week), solutions can be kept at 4°C, depending on the peptide's sequence and the solvent.
Q4: Which solvents are recommended for dissolving this compound?
Q5: What are the primary factors that can cause degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution, including:
-
pH: Both highly acidic and alkaline conditions can catalyze hydrolysis of peptide bonds. A neutral to slightly acidic pH is generally preferred for stability.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV and even ambient light can cause photodegradation of susceptible amino acid residues.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the modification of certain amino acid residues.
-
Microbial Contamination: Unsterilized solutions can be subject to enzymatic degradation by microorganisms.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Peptide degradation due to improper storage (temperature, light exposure). | Store lyophilized this compound at -20°C or -80°C, protected from light. Once reconstituted, aliquot and store at -20°C or colder to avoid freeze-thaw cycles. |
| Repeated freeze-thaw cycles of the reconstituted solution. | Prepare single-use aliquots of the reconstituted peptide to minimize freeze-thaw cycles. | |
| Use of a non-optimal buffer pH for reconstitution. | Use sterile buffers with a pH in the range of 5-6 for reconstitution to prolong storage life. Avoid prolonged exposure to pH > 8. | |
| Precipitation or cloudiness in solution | Peptide aggregation. | Visually inspect the solution for any precipitation or changes in clarity, which may indicate a loss of potency. Ensure the peptide is fully dissolved. If solubility is an issue, consider using a small amount of a compatible organic solvent to aid dissolution before adding the aqueous buffer. |
| Improper buffer selection or pH. | Reconstitute in a recommended sterile buffer. Some peptides require specific pH ranges for optimal solubility and stability. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) to identify potential degradation products and establish a stability-indicating method. |
| Adsorption of the peptide to labware surfaces. | Use low-protein-binding tubes and pipette tips for handling this compound solutions. | |
| Contamination of the sample or solvent. | Use high-purity solvents and sterile techniques when preparing solutions. Ensure all labware is thoroughly cleaned. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Storing this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can compromise the stability of the peptide.
-
Based on the peptide's properties, select an appropriate solvent. For initial attempts, use sterile, deionized water. If the peptide is hydrophobic, add a minimal amount of an organic solvent like DMSO to dissolve the peptide, and then slowly add the aqueous buffer of choice while vortexing.
-
Prepare a concentrated stock solution.
-
For long-term storage, create single-use aliquots of the stock solution in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
When an aliquot is needed, thaw it at room temperature or on ice. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7, 9) and at various temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect a set of samples from light to assess photosensitivity.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time.
-
Observe the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
-
Data on Peptide Stability
While specific quantitative data for this compound is limited in the literature, the following tables provide representative stability data for ACE inhibitory peptides under different conditions, which can serve as a guideline for experimental design.
Table 1: Effect of pH on the Stability of ACE Inhibitory Peptides at 100°C for 1 hour
| pH | Remaining ACE Inhibitory Activity (%) |
| 1.0 - 8.0 | > 95% |
| 9.0 | ~ 90% |
| 10.0 | ~ 85% |
| 11.0 | ~ 82% |
| 12.0 | ~ 80% |
Data adapted from stability studies on bovine casein-derived ACE inhibitory peptides.
Table 2: Effect of Temperature on the Stability of ACE Inhibitory Peptides (pH 7.0, 2 hours)
| Temperature (°C) | Remaining ACE Inhibitory Activity (%) |
| 40 | ~ 100% |
| 60 | ~ 100% |
| 80 | ~ 98% |
| 90 | ~ 97% |
| 100 | ~ 96% |
| 110 | ~ 92% |
| 120 | ~ 88% |
Data adapted from stability studies on bovine casein-derived ACE inhibitory peptides.
Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound.
Signaling Pathway of ACE Inhibition
Caption: The renin-angiotensin system and the inhibitory action of this compound on ACE.
References
Troubleshooting low bioactivity in Microginin 527 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Microginin 527 in bioactivity assays. The information is tailored to scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary bioactivity?
This compound is a linear tripeptide, a type of cyanopeptide produced by the cyanobacterium Microcystis aeruginosa. Its primary and most well-documented bioactivity is the inhibition of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.[1][2]
Q2: What is the reported IC50 value for this compound against ACE?
This compound has been reported to be a potent inhibitor of ACE with an IC50 value of 31 µM.[1] The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Q3: How does this compound compare to other ACE inhibitors?
The inhibitory activity of this compound is comparable to other microginins, though direct comparisons should be made with caution due to variations in assay methods. The table below provides a comparison of IC50 values for various microginins.
| Inhibitor | IC50 Value | Source Organism |
| This compound | 31 µM | Microcystis aeruginosa |
| Microginin (Okino et al., 1993) | 7 µg/mL | Microcystis aeruginosa |
| Microginin T1 | 5.0 µg/mL | Microcystis aeruginosa |
| Microginin T2 | 7.0 µg/mL | Microcystis aeruginosa |
| Microginin 478 | 10.0 µg/mL | Microcystis aeruginosa |
| Microginin 770 | 3.33 µg/mL | Microcystis aeruginosa |
Q4: What is the mechanism of action for this compound as an ACE inhibitor?
Microginins, including this compound, are believed to act as competitive inhibitors of ACE. They bind to the active site of the enzyme, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. This leads to a reduction in blood pressure. The inhibitory activity is linked to the structure of the peptide.
Troubleshooting Guide for Low Bioactivity
Low or inconsistent bioactivity in this compound assays can arise from various factors, from sample preparation to the experimental setup. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Lower than Expected or No ACE Inhibition
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | 1. Storage: Ensure lyophilized peptide is stored at -20°C or lower, protected from light and moisture. For solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. pH and Temperature: Maintain experimental pH between 3 and 9. Avoid prolonged exposure to high temperatures (above 37°C) unless required by the assay protocol. | Peptides are susceptible to degradation. Improper storage can lead to oxidation, hydrolysis, or aggregation, reducing the concentration of active compound. While specific stability data for this compound is limited, related microginins are relatively stable within a pH range of 3-9 and at temperatures up to 100°C for short periods. |
| Improper Sample Preparation | 1. Solubility: Ensure this compound is fully dissolved. If solubility in aqueous buffer is low, consider using a small amount of an organic solvent like DMSO (final concentration should be kept low, typically <1%). 2. Aggregation: Visually inspect the solution for precipitates. Sonication may help to dissolve aggregates. | Poor solubility or aggregation can significantly reduce the effective concentration of the inhibitor in the assay. |
| Assay Conditions | 1. Buffer Composition: Use a suitable buffer for the ACE inhibition assay, such as HEPES or borate buffer. Be aware that buffer components can affect enzyme activity. 2. Enzyme Concentration: Ensure the concentration of ACE is within the linear range of the assay. High enzyme concentrations may require higher inhibitor concentrations to observe inhibition. 3. Substrate Concentration: The concentration of the substrate (e.g., FAPGG or HHL) should be appropriate for the assay kinetics. | The choice of buffer and its concentration can impact the activity of ACE. The relative concentrations of the enzyme, substrate, and inhibitor are critical for accurate determination of inhibitory activity. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Pipetting Errors | 1. Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. 2. Master Mix: Prepare a master mix of reagents to minimize well-to-well variation. | Small inaccuracies in pipetting volumes of enzyme, substrate, or inhibitor can lead to significant variability in the results. |
| Incomplete Mixing | 1. Mixing: Ensure thorough mixing of reagents in each well after addition. | Inadequate mixing can lead to localized differences in reagent concentrations and reaction rates. |
| Plate Reader Settings | 1. Wavelengths: Verify that the correct excitation and emission wavelengths are set for fluorometric assays, or the correct absorbance wavelength for colorimetric assays. 2. Read Time: Ensure that the plate is read at the appropriate time point as specified in the protocol. | Incorrect instrument settings will lead to inaccurate and inconsistent readings. |
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay Protocol (General)
This protocol is a general guideline for a fluorometric ACE inhibition assay and may need to be optimized for your specific experimental conditions.
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay Buffer (e.g., 50 mM HEPES with 300 mM NaCl and 10 µM ZnCl2, pH 8.3)
-
Positive Control (e.g., Captopril)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in the assay buffer (with a small amount of DMSO if necessary for solubility). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare controls: Include a positive control (e.g., Captopril) and a negative control (assay buffer with no inhibitor).
-
Add reagents to the microplate:
-
Add 20 µL of assay buffer to the blank wells.
-
Add 20 µL of the various concentrations of this compound to the sample wells.
-
Add 20 µL of the positive control to its designated wells.
-
Add 20 µL of assay buffer to the negative control wells.
-
-
Add ACE: Add 20 µL of a pre-diluted ACE solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction: Add 20 µL of the fluorogenic substrate solution to all wells.
-
Kinetic measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm) every minute for 30 minutes.
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of negative control - Rate of sample) / Rate of negative control ] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizations
ACE Signaling Pathway and Inhibition by this compound
References
Technical Support Center: Structural Analysis of Microginin 527
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structural analysis of Microginin 527.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a linear tripeptide natural product produced by the cyanobacterium Microcystis aeruginosa. Its structure is characterized by the presence of non-proteinogenic and modified amino acids, which present unique challenges during structural elucidation. The amino acid sequence is (2S,3S)-3-amino-2-hydroxydecanoic acid (Ahda) - N-methylmethionine sulfoxide (MeMet(O)) - L-tyrosine (Tyr).
Q2: What are the primary analytical techniques for the structural analysis of this compound?
The primary methods for determining the structure of this compound are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. LC-MS/MS is crucial for determining the molecular weight and amino acid sequence through fragmentation analysis. 1D and 2D NMR experiments (such as COSY, TOCSY, HSQC, and HMBC) are essential for elucidating the precise stereochemistry and connectivity of the amino acid residues.
Q3: I am having trouble obtaining a clean mass spectrum of my purified this compound. What could be the issue?
Poor quality mass spectra can arise from several factors:
-
Sample Purity: Ensure your sample is highly pure. Co-eluting contaminants can suppress the ionization of this compound.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is typically effective for microginins. If you are experiencing issues, consider optimizing the ESI source parameters (e.g., capillary voltage, temperature).
-
Adduct Formation: Peptides can readily form adducts with salts (e.g., Na+, K+). This can split your ion signal. Ensure your mobile phases are prepared with high-purity solvents and consider using a desalting step.
Q4: My NMR signals are broad and poorly resolved. How can I improve the spectral quality?
Broad NMR signals for linear peptides like this compound are often due to conformational flexibility and potential aggregation.
-
Solvent Choice: The choice of NMR solvent can significantly impact spectral resolution. Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) are common choices. Trying different solvents may help to break up aggregates and stabilize a predominant conformation.
-
Sample Concentration: High concentrations can lead to aggregation and broadened signals. Experiment with a range of concentrations to find the optimal balance between signal-to-noise and resolution.[1]
-
Temperature: Acquiring spectra at different temperatures can help to assess conformational dynamics. Increased temperatures can sometimes sharpen signals by averaging conformations, but be mindful of potential sample degradation.
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Issue 1: Ambiguous Fragmentation Patterns in MS/MS Spectra
-
Problem: The fragmentation pattern of this compound is complex and difficult to interpret, especially in distinguishing between isobaric fragments.
-
Cause: The presence of the non-standard amino acid Ahda and the modified N-methylmethionine sulfoxide leads to atypical fragmentation pathways.
-
Troubleshooting Steps:
-
Look for Characteristic Fragments: The Ahda residue is known to produce a characteristic fragment ion at m/z 128.[2] The presence of this ion can help to confirm the identity of the peptide.
-
Identify Neutral Losses: Methionine sulfoxide is known to undergo a characteristic neutral loss of methanesulfenic acid (CH3SOH), which corresponds to a loss of 64 Da.[3] Observing this neutral loss from the precursor ion or fragment ions is a strong indicator of the presence of methionine sulfoxide.
-
High-Resolution MS/MS: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of fragment ions. This will aid in assigning elemental compositions and distinguishing between fragments with the same nominal mass.
-
Issue 2: Difficulty in Confirming the N-methylmethionine Sulfoxide Modification
-
Problem: It is challenging to definitively confirm the presence and location of the sulfoxide group on the N-methylmethionine residue.
-
Cause: The sulfoxide is a labile modification and can be difficult to pinpoint with certainty based on fragmentation data alone.
-
Troubleshooting Steps:
-
Compare with Synthetic Standards: If possible, compare the fragmentation pattern of your natural product with that of a synthetic standard of this compound.
-
Energy-Resolved MS/MS: Vary the collision energy during MS/MS analysis. The neutral loss of 64 Da from methionine sulfoxide is often a low-energy fragmentation process.
-
Chemical Derivatization: Chemical reduction of the sulfoxide to methionine will result in a mass shift of -16 Da, which can be readily detected by MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Insufficient Number of NOE/ROE Correlations for Structure Determination
-
Problem: The conformational flexibility of the linear this compound results in a limited number of observable Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations, making it difficult to determine the 3D structure in solution.
-
Cause: In flexible molecules, the internuclear distances average out, leading to weak or absent NOE/ROE signals.
-
Troubleshooting Steps:
-
Use Cryoprotective Aqueous Mixtures: Acquiring NMR data in cryoprotective solvent mixtures at low temperatures can slow down molecular tumbling and potentially increase the number of observable NOEs.
-
Focus on J-Coupling Constants: In the absence of sufficient distance restraints, rely on scalar (J) coupling constants to derive dihedral angle restraints. These can provide valuable information about the backbone conformation.
-
Molecular Dynamics (MD) Simulations: Combine the limited experimental restraints with MD simulations to generate a conformational ensemble that is consistent with the observed NMR data.
-
Issue 2: Signal Overlap in 1H NMR Spectra
-
Problem: The proton signals, particularly in the aliphatic region, are overlapped, making it difficult to assign individual resonances.
-
Cause: The limited chemical shift dispersion in small peptides can lead to significant signal overlap.
-
Troubleshooting Steps:
-
Higher Field Strength: Use the highest available magnetic field strength to maximize chemical shift dispersion.
-
2D NMR Experiments: Utilize a suite of 2D NMR experiments to resolve overlapping signals.
-
COSY/TOCSY: To identify coupled spin systems within each amino acid residue.
-
HSQC/HMBC: To correlate protons with their directly attached and long-range coupled carbons, respectively. This is particularly useful for assigning carbons and resolving proton overlap.
-
-
Solvent Titration: Gradually changing the solvent composition (e.g., titrating methanol into a water sample) can sometimes induce chemical shift changes that resolve overlapping peaks.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C25H41N3O7S | PubChem |
| Molecular Weight | 527.7 g/mol | PubChem |
| Amino Acid Composition | Ahda - MeMet(O) - Tyr | PubChem |
| Angiotensin-Converting Enzyme (ACE) Inhibitory Activity (IC50) | 31 µM | [4] |
Experimental Protocols
LC-MS/MS for this compound Sequencing
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquire full scan mass spectra over a range of m/z 100-1000.
-
MS/MS: Use data-dependent acquisition to trigger MS/MS on the most intense ions. Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) with a normalized collision energy of 20-40%.
-
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 1-5 mg of highly purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CD3OD or DMSO-d6).
-
NMR Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥ 500 MHz):
-
1D 1H: To observe the overall proton spectrum and assess sample purity.
-
2D 1H-1H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the amino acid sequence and connectivity of modifications.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space, providing information on the peptide's conformation. A mixing time of 200-400 ms is a good starting point.
-
Visualizations
Caption: Workflow for the structural analysis of this compound.
Caption: Common pitfalls in the MS/MS fragmentation of this compound.
References
- 1. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 2. Discovery and Heterologous Expression of Microginins from Microcystis aeruginosa LEGE 91341 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical and mechanistic approaches to understanding the gas-phase fragmentation behavior of methionine sulfoxide containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS for Microginin 527 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Microginin 527 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound relevant for LC-MS analysis?
A1: Understanding the fundamental properties of this compound is crucial for method development.
| Property | Value |
| Molecular Formula | C₂₅H₄₁N₃O₇S |
| Monoisotopic Mass | 527.2665 Da |
| [M+H]⁺ (singly charged) | 528.2738 Da |
This information is essential for setting the mass spectrometer to detect the correct precursor ion.
Q2: What is a good starting point for the Liquid Chromatography (LC) method?
A2: A reversed-phase C18 column is a suitable choice for separating this compound. Below are recommended starting parameters that will likely require further optimization.
| LC Parameter | Recommended Starting Condition |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by re-equilibration. |
Q3: What are the initial Mass Spectrometry (MS) settings I should use?
A3: For initial detection and method development, a full scan in positive ion mode is recommended. For targeted quantification, a Multiple Reaction Monitoring (MRM) method should be developed.
| MS Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Full Scan m/z Range | 100 - 1000 |
| Precursor Ion (for MRM) | 528.3 m/z |
| Product Ions (for MRM) | To be determined experimentally. Start by identifying major fragments from the full scan MS/MS spectrum. A characteristic fragment for many microginins is related to the 3-amino-2-hydroxydecanoic acid (Ahda) moiety. |
| Collision Energy (CE) | This is compound-dependent and must be optimized. Start with a collision energy ramp (e.g., 10-40 eV) to identify the optimal value for your chosen product ions. |
Experimental Protocols
Protocol 1: Sample Preparation from Aqueous Matrices
Solid-Phase Extraction (SPE) is a recommended method for cleaning up and concentrating this compound from aqueous samples.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition with 5 mL of methanol, followed by 5 mL of water.
-
Load the Sample: Load the aqueous sample onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Elute the Analyte: Elute this compound with 5 mL of methanol.
-
Dry and Reconstitute: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
Protocol 2: Optimization of Collision Energy for MRM
-
Prepare a standard solution of this compound at a concentration that gives a strong signal in full scan mode.
-
Set up an LC-MS method to acquire product ion spectra for the precursor ion of this compound ([M+H]⁺ = 528.3 m/z).
-
Perform multiple injections of the standard, varying the collision energy in steps of 2-5 eV (e.g., 10, 15, 20, 25, 30, 35, 40 eV).
-
Analyze the resulting data to identify the collision energy that produces the most intense and stable fragment ions. These will be your optimal product ions for the MRM method.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Symptom | Possible Cause | Recommended Action |
| No peak detected for this compound standard. | Mass spectrometer not properly tuned or calibrated. | Perform a system tune and calibration according to the manufacturer's protocol. |
| Incorrect precursor ion selected. | Verify the precursor ion m/z is set to 528.3 for the [M+H]⁺ ion. | |
| Ion source is dirty. | Clean the ESI probe and the ion transfer capillary. | |
| Low signal intensity. | Suboptimal collision energy. | Perform a collision energy optimization experiment as described in Protocol 2. |
| Ion suppression from matrix components. | Improve sample cleanup using SPE (Protocol 1). Adjust the LC gradient to better separate this compound from interfering compounds. | |
| Sample degradation. | Ensure proper sample storage (e.g., -20°C) and handle samples on ice. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase. | Ensure the mobile phase contains an appropriate modifier like 0.1% formic acid. Consider a different column chemistry if tailing persists. |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem continues, replace the column. | |
| Peak Fronting | Column overload. | Dilute the sample or reduce the injection volume. |
| Sample solvent is stronger than the mobile phase. | Reconstitute the sample in a solvent that is the same or weaker than the initial mobile phase composition. | |
| Split Peaks | Clogged column frit or void in the column packing. | Replace the column. |
| Injector issue. | Inspect and clean the injector and sample loop. |
Issue 3: Carryover or Ghost Peaks
| Symptom | Possible Cause | Recommended Action |
| A peak for this compound is observed in a blank injection following a high-concentration sample. | Analyte adsorption to the injector, column, or tubing. | Implement a more rigorous needle wash protocol with a strong organic solvent. Increase the column wash time at the end of the gradient. |
| Contaminated mobile phase or solvents. | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1] | |
| Unidentified peaks (ghost peaks) appear in the chromatogram. | Contamination from sample handling or the LC-MS system. | Identify the source of contamination by systematically injecting blanks and running the system without a column. Common contaminants include plasticizers, detergents, and polymers.[2][3] |
Visualizations
References
Preventing co-elution of Microginin 527 with other cyanotoxins
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cyanotoxins, with a specific focus on preventing the co-elution of Microginin 527.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its separation challenging?
This compound is a linear peptide toxin (cyanopeptide) produced by some species of cyanobacteria, such as Microcystis aeruginosa.[1][2] Its chemical structure consists of a modified fatty acid chain and three amino acids.[2] The separation of this compound can be challenging due to the presence of numerous other cyanotoxins and cyanopeptides in environmental samples or culture extracts.[3][4] These compounds can have similar physicochemical properties, leading to overlapping peaks (co-elution) in a chromatogram.
FAQ 2: What causes co-elution in liquid chromatography?
Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at the same time, appearing as a single, often distorted, peak. This is a common issue when analyzing complex mixtures like cyanobacterial extracts, which can contain dozens of structurally related peptides (e.g., microcystins, anabaenopeptins, microginins). The primary cause is insufficient difference in the way the compounds interact with the stationary phase (the column) and the mobile phase (the solvents).
FAQ 3: How can I identify if my this compound peak is actually multiple co-eluting compounds?
Identifying co-elution is a critical first step in troubleshooting. Here are several methods:
-
Peak Shape Analysis: Pure compounds typically produce symmetrical, Gaussian-shaped peaks. Co-elution often results in asymmetrical peaks, such as fronting, tailing, or the appearance of shoulders on the main peak.
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector scans a range of UV-Vis wavelengths. If a peak is pure, the UV spectrum should be consistent across the entire peak. Spectral differences between the upslope, apex, and downslope of the peak indicate the presence of more than one compound.
-
Mass Spectrometry (MS): This is the most definitive method. By examining the mass spectrum across the eluting peak, you can determine if more than one mass-to-charge ratio (m/z) is present. If you detect the m/z for this compound alongside other unexpected m/z values, co-elution is confirmed.
FAQ 4: Which cyanotoxins are most likely to co-elute with this compound?
In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily driven by hydrophobicity. Therefore, compounds with similar hydrophobicity to this compound are the most likely candidates for co-elution. This includes other linear cyanopeptides (aeruginosins, cyanopeptolins) and certain variants of cyclic microcystins.
Microcystins are a large family of cyclic peptides, and their hydrophobicity varies significantly based on the two variable amino acids in their structure. For example, microcystin variants containing more hydrophobic amino acids like Leucine (L), Phenylalanine (F), or Tryptophan (W) (e.g., MC-LF, MC-LW) are more non-polar and will have longer retention times than the more common and more polar Microcystin-LR (containing Leucine and Arginine). A less polar microcystin variant could potentially co-elute with a moderately non-polar linear peptide like this compound.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving co-eluting peaks during the analysis of this compound. The general workflow is to modify chromatographic parameters that influence selectivity—the differential retention of analytes.
Caption: A logical workflow for troubleshooting co-elution in HPLC.
Step 1: Modify the Mobile Phase Gradient
The simplest first step is to alter the gradient slope. A shallower gradient provides more time for compounds to interact with the stationary phase, which can improve the separation of closely eluting peaks.
-
Action: Decrease the rate of change of the organic solvent. For example, if your gradient goes from 30% to 70% acetonitrile in 10 minutes (4%/min), try running it over 20 minutes (2%/min).
-
Expected Outcome: Increased separation between peaks with slightly different hydrophobicities.
Step 2: Adjust Mobile Phase pH
Changing the pH of the mobile phase can dramatically alter the retention of ionizable compounds. This compound has at least two ionizable groups: a carboxylic acid (acidic) and a primary amine (basic). Altering the pH changes the charge state of these groups, which in turn affects their polarity and interaction with the C18 stationary phase.
-
Action: Adjust the pH of your aqueous mobile phase (e.g., water with formic acid). Standard methods often use an acidic pH (e.g., ~2.5-3.5 with 0.1% formic acid). Try increasing the pH slightly (e.g., to 4.5) by using a different buffer like ammonium formate. Ensure the new pH is compatible with your column (most silica-based C18 columns are stable between pH 2 and 8).
-
Expected Outcome: Significant changes in the retention times of ionizable analytes. If this compound and a co-eluting compound have different pKa values, changing the pH can selectively shift one peak more than the other, leading to resolution.
Step 3: Change the Organic Solvent
While acetonitrile is the most common organic solvent for cyanotoxin analysis, switching to methanol can alter selectivity. Methanol has different solvent properties (e.g., viscosity, dipole moment) and can change the way analytes interact with the C18 phase.
-
Action: Replace acetonitrile (ACN) with methanol (MeOH) in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase systems. A general rule of thumb is that a 50:50 MeOH:water mobile phase has similar elution strength to a 40:60 ACN:water mobile phase.
-
Expected Outcome: A change in the elution order or spacing of peaks, potentially resolving the co-elution.
Step 4: Change the Column Chemistry
If modifying the mobile phase is unsuccessful, the co-eluting compounds may have very similar properties under those conditions. The most powerful way to change selectivity is to change the stationary phase.
-
Action: Switch from a standard C18 column to one with a different chemistry.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with aromatic rings in analytes. This could be effective for separating peptides containing aromatic amino acids like tyrosine (present in this compound).
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and offer different selectivity for polar molecules.
-
-
Expected Outcome: A significant change in the retention pattern, as the separation mechanism is altered.
Step 5: Optimize Column Temperature
Temperature can influence selectivity, mobile phase viscosity, and mass transfer kinetics.
-
Action: Vary the column temperature, for example, from 30°C to 50°C.
-
Expected Outcome: Modest changes in retention and selectivity. Sometimes, increasing the temperature can improve peak shape and efficiency, which may be sufficient to resolve closely eluting peaks.
Data and Protocols
Table 1: Physicochemical Properties of this compound and Common Cyanotoxins
This table summarizes key properties that influence chromatographic behavior. Co-elution is more likely between compounds with similar molecular weights and hydrophobicity (LogP).
| Compound | Class | Molecular Weight ( g/mol ) | Computed XLogP3 | General Polarity |
| This compound | Linear Peptide | 527.7 | -0.6 | Moderately Polar |
| Microcystin-LR (MC-LR) | Cyclic Peptide | 995.2 | -1.3 | Polar / Hydrophilic |
| Microcystin-LF (MC-LF) | Cyclic Peptide | 986.2 | +1.1 | Less Polar / Hydrophobic |
| Anatoxin-a | Alkaloid | 165.2 | +0.4 | Polar / Hydrophilic |
| Cylindrospermopsin | Alkaloid | 415.4 | -1.9 | Very Polar / Hydrophilic |
Note: LogP values are predicted and can vary between different calculation models. They are provided for relative comparison.
Experimental Protocol: Baseline HPLC-MS Method for Cyanopeptide Screening
This protocol provides a starting point for the analysis of samples containing this compound and other cyanotoxins.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 15.0 80 18.0 95 20.0 95 20.1 10 | 25.0 | 10 |
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition: Full scan mode (e.g., m/z 150-1200) to screen for all compounds, with data-dependent MS/MS for fragmentation and identification.
-
Targeted Analysis: Monitor for the specific m/z of this compound ([M+H]⁺ ≈ 528.27).
-
Protocol Modification for Resolving a Hypothetical Co-elution with Microcystin-LF
Scenario: During analysis using the baseline method, the peak for this compound (retention time ~12.5 min) appears broad with a significant shoulder. MS analysis reveals the presence of both this compound (m/z 528.27) and Microcystin-LF (m/z 987.55) within the same peak. Based on the data table, their hydrophobicities are different but may be close enough to cause co-elution under a fast gradient.
Troubleshooting Steps Applied:
-
Flatten the Gradient (as per Step 1): The original gradient from 1 to 15 minutes is steep. A shallower gradient around the elution time of the analytes should improve separation.
-
Modified Gradient Program:
Time (min) % Mobile Phase B Curve 0.0 25 Initial 15.0 55 Linear 18.0 95 Linear 20.0 95 Hold 20.1 25 Step | 25.0 | 25 | Hold |
-
Rationale: The gradient slope between 0 and 15 minutes is reduced from ~4.7%/min to 2%/min. This slower increase in organic solvent strength will increase the retention time and provide a larger window to separate compounds with similar hydrophobicities.
-
-
Visualize the Separation Principle:
Caption: Effect of gradient slope on chromatographic resolution.
References
- 1. This compound | C25H41N3O7S | CID 25108825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Microginin 527 NMR Spectra Resolution
Welcome to the technical support center for NMR spectroscopy of Microginin 527 and related peptide compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-resolution NMR spectra for your research.
Troubleshooting Guide: Common Resolution Issues
Problem: My 1D spectrum shows broad, poorly resolved peaks.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Managing sample purity for accurate Microginin 527 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing sample purity for accurate Microginin 527 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is sample purity crucial for its bioassay?
This compound is a linear tripeptide analogue produced by cyanobacteria, such as Microcystis aeruginosa.[1][2] It is recognized for its bioactivity, including the inhibition of angiotensin-converting enzyme (ACE).[1][3] Accurate bioassays are essential to determine its potency and mechanism of action. Sample purity is critical because contaminants can interfere with the assay, leading to erroneous results such as underestimation or overestimation of biological activity, and lack of reproducibility.
Q2: What are the most common types of impurities found in this compound samples?
Samples, especially those derived from cyanobacterial blooms or cultures, are complex matrices.[4] Common impurities can significantly impact bioassay results.
| Contaminant Type | Specific Examples | Potential Impact on Bioassay |
| Other Cyanopeptides | Microcystins, Nodularins, Anabaenopeptins | Cross-reactivity in immunoassays; may exhibit own biological activity, confounding results. |
| Proteins & Peptides | Endogenous proteins from the source organism | Non-specific binding, enzymatic degradation of the analyte, steric hindrance. |
| Natural Organic Matter (NOM) | Humic and Fulvic Acids | Can diminish the detection of the target analyte by interacting with it or assay components. |
| Salts & Ions | Ca²⁺, Mg²⁺, NaCl | Alteration of ionic strength and pH, which can inhibit antigen-antibody binding or enzyme activity, leading to false positives or negatives. |
| Solvents & Reagents | Methanol, Acetonitrile, EDTA | High concentrations of organic solvents can disrupt antibody-antigen interactions in immunoassays. Chelating agents like EDTA can also interfere. |
Q3: Can environmental factors affect the purity and stability of this compound in my sample?
Yes. Although microginins are relatively stable, environmental conditions can lead to degradation, altering the sample composition. Factors such as extreme pH (less than 3 or greater than 9), high temperatures (boiling), and prolonged exposure to UV light can cause degradation. Bacterial degradation can also occur over time in environmental samples. It is crucial to handle and store samples appropriately to maintain integrity.
Troubleshooting Guides
Problem: High variability and poor reproducibility in bioassay results.
Inconsistent results are often the first sign of an underlying sample purity issue. This troubleshooting workflow can help diagnose the root cause.
Problem: Suspected matrix effects are causing inaccurate quantification.
Matrix effects occur when components in the sample, other than the analyte, interfere with the detection process. This is common in complex samples like environmental water or biological extracts.
| Parameter | Observed Effect on Immunoassays | Recommended Action |
| pH | Signal can be significantly reduced at pH < 6 or > 8. Basic conditions may be more inhibitory than acidic ones. | Adjust sample pH to the optimal range for the bioassay (typically 6-8) using a suitable buffer. |
| Ionic Strength | High ionic strength (e.g., high NaCl concentrations) can interfere with analyte detection and yield false positives. | Dilute the sample with ultrapure water or assay buffer to reduce the overall ionic strength. |
| Metal Ions | High concentrations of Cu²⁺ can decrease the fluorescence signal in some immunoassays. Ca²⁺ can also cause false positives in certain tests. | Add a chelating agent like EDTA to the sample pre-reaction mixture to sequester interfering metal ions. |
| Organic Solvents | Methanol concentrations >5% can negatively affect immunoassay performance. | Ensure the final concentration of organic solvents in the sample injected into the assay is below the threshold recommended by the assay manufacturer, diluting if necessary. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound Purification
SPE is a widely used technique to clean up and concentrate cyanotoxins from aqueous samples, effectively removing many common interferents. This protocol is a general guideline using a C18 cartridge.
Workflow Diagram:
Methodology:
-
Sample Pre-treatment:
-
For intracellular toxins, lyse cyanobacterial cells using methods like repeated freeze-thaw cycles or sonication.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove remaining particulates.
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Flush the cartridge with 6 mL of methanol.
-
Equilibrate the cartridge by flushing with 6 mL of ultrapure water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5-10 mL of a weak solvent solution (e.g., 10-20% methanol in water) to remove polar impurities and salts.
-
-
Elution (Analyte Collection):
-
Elute the bound this compound from the cartridge using a small volume (e.g., 5-10 mL) of a strong solvent solution (e.g., 80-90% methanol in water).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a precise volume of the appropriate solvent for your bioassay (e.g., assay buffer) or for LC-MS analysis (e.g., mobile phase).
-
This purified and concentrated sample is now ready for more accurate and reliable analysis. Always validate the method for your specific sample matrix using spike-and-recovery experiments.
References
Best practices for long-term storage of Microginin 527 samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Microginin 527 samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
For long-term stability of lyophilized this compound, it is recommended to store samples at -20°C or, for even better preservation, at -80°C.[1][2][3][4][5] Storing at these low temperatures minimizes the risk of chemical degradation over time.
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound are less stable than the lyophilized powder. For long-term storage, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C.
Q3: What are the main factors that can cause this compound to degrade during storage?
Several factors can contribute to the degradation of peptide samples like this compound, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Moisture: The presence of water can lead to hydrolysis of the peptide bonds. It is important to allow the lyophilized powder to reach room temperature in a desiccator before opening to prevent condensation.
-
Light: Exposure to light can also contribute to degradation. Samples should be stored in the dark or in amber vials.
-
Oxygen: Oxidation, particularly of certain amino acid residues, can occur. Storing under an inert gas like nitrogen or argon can mitigate this.
Q4: For how long can I expect this compound to remain stable under recommended storage conditions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in a previously potent sample. | Sample degradation due to improper storage. | - Verify storage conditions (temperature, light exposure).- Check for evidence of repeated freeze-thaw cycles.- If possible, analyze the sample purity via HPLC or mass spectrometry to assess degradation. |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration). | Moisture absorption. | - Ensure the vial was equilibrated to room temperature in a desiccator before opening.- Store with a desiccant to minimize moisture exposure. |
| Precipitation observed in a previously clear solution upon thawing. | Poor solubility or peptide degradation. | - Gently vortex or sonicate the sample to attempt redissolving.- Consider the pH and solvent composition for optimal solubility.- If precipitation persists, it may indicate degradation, and the sample's integrity should be verified. |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a method to evaluate the stability of this compound under different storage conditions.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or an aqueous buffer). b. Aliquot the stock solution into multiple sterile, light-protected microcentrifuge tubes. c. Prepare a parallel set of samples as lyophilized powder.
2. Storage Conditions: a. Store aliquots of both the solution and lyophilized powder at the following temperatures:
- -80°C
- -20°C
- 4°C
- Room Temperature (as a control for accelerated degradation)
3. Time Points for Analysis: a. Establish a timeline for analysis, for example: Time 0, 1 month, 3 months, 6 months, and 1 year.
4. Analytical Method: a. At each time point, retrieve one aliquot from each storage condition. b. For lyophilized samples, reconstitute in the original solvent to the initial concentration. c. Analyze the purity and integrity of the peptide using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). d. Compare the peak area and mass spectrum of the stored samples to the Time 0 sample to quantify degradation.
5. Data Analysis: a. Plot the percentage of intact this compound remaining over time for each storage condition. b. This will provide a stability profile and help determine the optimal long-term storage conditions.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Potential degradation pathways for this compound during long-term storage.
References
Validation & Comparative
A Comparative Analysis of ACE Inhibitory Potency: Microginin Versus Captopril
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory potency of the natural cyanobacterial peptide, Microginin, and the well-established synthetic drug, captopril. This comparison is supported by experimental data to inform future research and development in hypertension therapeutics.
The inhibition of ACE is a cornerstone in the management of hypertension and related cardiovascular diseases. While synthetic inhibitors like captopril have long been the standard, the exploration of natural compounds with similar therapeutic potential is a burgeoning field of research. Microginins, a class of linear peptides produced by cyanobacteria, have demonstrated promising ACE inhibitory activity. This guide delves into a head-to-head comparison of the inhibitory efficacy of a representative microginin and the widely prescribed ACE inhibitor, captopril.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by half. The following table summarizes the ACE inhibitory IC50 values for a specific microginin variant, Microginin 770 (MG 770), and captopril, as determined in a comparative in vitro study. It is important to note that the IC50 of MG 770 is considered representative of other microginins.
| Compound | Type | ACE Inhibitory IC50 (µM) |
| Microginin 770 | Natural Peptide | 4.32 |
| Captopril | Synthetic Drug | 0.021 |
Note: The IC50 value for Microginin 770 was converted from 3.33 µg/mL using its molecular weight of 770 g/mol .
The data clearly indicates that captopril is a significantly more potent inhibitor of ACE in vitro, with an IC50 value in the nanomolar range, approximately 200 times lower than that of Microginin 770.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both Microginin and captopril exert their antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key player in the Renin-Angiotensin-Aldosterone System (RAAS). This physiological pathway is integral to the regulation of blood pressure.
The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin acts on angiotensinogen, a liver-derived protein, to produce angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys.
By inhibiting ACE, both Microginin and captopril prevent the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, thereby lowering blood pressure.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for evaluating the potency of potential therapeutic agents. The following is a detailed methodology for a common in vitro ACE inhibition assay.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate
-
Borate buffer (100 mM, pH 8.3)
-
Hydrochloric acid (1 M) for stopping the reaction
-
Inhibitor solutions (Microginin and captopril) at various concentrations
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a Diode Array Detector (DAD)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 40 µL of the inhibitor solution (or buffer for control) with 10 µL of ACE solution (0.2 U/mL).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 50 µL of the HHL substrate (5 mM) to the pre-incubated mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding 250 µL of 1 M hydrochloric acid.
-
Analysis: Analyze the sample by HPLC to quantify the amount of hippuric acid (HA) produced. The separation is typically performed on a C18 column with a mobile phase of acetonitrile and water containing trifluoroacetic acid. The elution of hippuric acid is monitored at 228 nm.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_inhibitor) / A_control] x 100
Where A_control is the absorbance of the hippuric acid peak in the control reaction, and A_inhibitor is the absorbance of the hippuric acid peak in the presence of the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Microginin 527 Versus Other Microginin Variants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Microginin 527 against other known microginin variants. It is designed to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development endeavors.
Microginins are a class of linear peptide protease inhibitors produced by cyanobacteria.[1][2] Their general structure consists of a 3-amino-2-hydroxydecanoic acid (Ahda) residue at the N-terminus followed by a peptide chain of varying length.[1][3] this compound is a notable variant due to its smaller tripeptide structure, a contrast to the more common tetra- or pentapeptide microginins.[1] This structural difference may influence its biological activity and therapeutic potential.
Comparative Analysis of Biological Activity
The primary mechanism of action for microginins is the inhibition of proteases, particularly metalloproteases like angiotensin-converting enzyme (ACE) and leucine aminopeptidase (LAP). This inhibitory activity is a key focus for their potential application in treating hypertension and certain cancers.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a common strategy for managing hypertension.
| Microginin Variant | Structure | ACE Inhibition IC50 |
| This compound | Ahda-MeMet(O)-Tyr | 31 µM |
| Microginin T1 | Cl-Ahda-Ala-Pro-Tyr-Tyr | 5.0 µg/mL |
| Microginin T2 | Ahda-Ala-Pro-Tyr-Tyr | 7.0 µg/mL |
| Microginin 770 | Not specified | Equivalent to other microginins |
Table 1: Comparative ACE Inhibitory Activity of Microginin Variants. This table summarizes the half-maximal inhibitory concentration (IC50) values of various microginin variants against angiotensin-converting enzyme (ACE).
Leucine Aminopeptidase (LAP) Inhibition
Leucine aminopeptidases are involved in various cellular processes, including protein degradation and turnover. Their inhibition has been explored as a potential anti-cancer strategy.
| Microginin Variant | Structure | Leucine Aminopeptidase Inhibition IC50 |
| This compound | Ahda-MeMet(O)-Tyr | Data not available in cited sources |
| Microginin 299-A | Cl-Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | 4.6 µg/mL |
| Microginin 299-B | Cl2-Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | 6.5 µg/mL |
| Microginin 299-C | Ahda-Val-N-MeVal-N-MeTyr-Pro | 2.0 µg/mL |
| Microginin 299-D | Ahda-Val-N-MeVal-N-MeTyr | 6.4 µg/mL |
| Microginin T1 | Cl-Ahda-Ala-Pro-Tyr-Tyr | 2.0 µg/mL |
| Microginin T2 | Ahda-Ala-Pro-Tyr-Tyr | Similar to Microginin T1 |
Table 2: Comparative Leucine Aminopeptidase Inhibitory Activity of Microginin Variants. This table presents the IC50 values of different microginin variants against leucine aminopeptidase. Specific data for this compound is not currently available in the reviewed literature.
Cytotoxicity Profile
While research into the specific cytotoxicity of this compound is limited, some studies have investigated the cytotoxic effects of other microginin variants and extracts containing them. This data suggests a potential for anti-cancer applications.
| Microginin Variant/Extract | Cell Line | Cytotoxicity (IC50) |
| This compound | Not specified | Data not available in cited sources |
| Microginin-containing extract (NPCD-01) | Astyanax altiparanae larvae | LC50 (96h): 0.32 mg/mL |
| Hydrophobic microcystins (structurally related cyanotoxins) | Caco-2 | More pronounced cytotoxic effects than hydrophilic variants |
Table 3: Cytotoxicity of Microginin Variants and Related Compounds. This table provides an overview of the cytotoxic effects of microginin-containing extracts and related cyanotoxins. Specific IC50 values for purified this compound against cancer cell lines are not available in the reviewed literature.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (HPLC-based)
This protocol is based on the quantification of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 10 μL of HHL (5 mmol·L−1), 10 μL of ACE (0.2 U/mL), 40 μL of the microginin inhibitor solution (at various concentrations), and 40 μL of borate buffer (100 mM, pH 8.3).
-
Incubation: Incubate the reaction mixture in a thermomixer for 5 minutes at 37 °C.
-
Pre-incubation with Inhibitor: Add the inhibitor and the enzyme to the mixture and pre-incubate for 30 minutes at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate.
-
Reaction Termination: After 30 minutes of incubation, stop the reaction by adding 250 μL of hydrochloric acid.
-
Analysis: Directly inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a diode-array detector (DAD).
-
Quantification: Monitor the formation of hippuric acid at 226 nm. The percentage of inhibition is calculated by comparing the peak area of hippuric acid in the presence and absence of the microginin inhibitor. The IC50 value is determined from the dose-response curve.
Leucine Aminopeptidase (LAP) Inhibition Assay (Fluorometric)
This assay measures the activity of LAP by detecting the fluorescence of a product released from a fluorogenic substrate.
-
Reagent Preparation:
-
LAP Assay Buffer: Warm to room temperature before use.
-
LAP Substrate (e.g., Leucine-7-amido-4-methylcoumarin): Reconstitute in anhydrous DMSO.
-
AMC Standard: Prepare a stock solution and dilute to create a standard curve.
-
-
Sample Preparation: Homogenize tissue or cells in ice-cold LAP Assay Buffer. Centrifuge to obtain the supernatant containing the enzyme.
-
Assay Protocol:
-
Add 5-50 μL of the sample (or purified enzyme) to the wells of a 96-well plate. Adjust the volume to 90 μL with LAP Assay Buffer.
-
Include a "no enzyme" control with only the assay buffer.
-
Prepare a standard curve using the AMC standard.
-
Add 10 µL of the LAP substrate working solution to all wells except the standards to initiate the reaction.
-
-
Fluorescence Measurement: Immediately measure the fluorescence in a microplate reader at an excitation/emission of approximately 368/460 nm in kinetic mode for 45-60 minutes at 37°C.
-
Data Analysis: Subtract the background fluorescence from the enzyme-containing wells. Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
General Mechanism of Protease Inhibition by Microginins
Caption: Protease inhibition by microginins.
Experimental Workflow for Comparative Analysis
Caption: Workflow for microginin comparison.
Signaling Pathways
Currently, there is a lack of specific studies in the reviewed scientific literature detailing the direct impact of this compound on intracellular signaling pathways. The primary established mechanism of action for microginins is direct enzyme inhibition. Further research is required to elucidate any potential downstream effects on signaling cascades such as the MAPK pathway or apoptosis-related pathways.
Conclusion
This compound demonstrates potent ACE inhibitory activity, comparable to or greater than some other microginin variants. Its smaller tripeptide structure may offer advantages in terms of synthesis and bioavailability. However, a comprehensive understanding of its biological profile is currently limited by the lack of data on its leucine aminopeptidase inhibitory activity, specific cytotoxicity against cancer cell lines, and its effects on cellular signaling pathways. Further investigation into these areas is crucial to fully assess the therapeutic potential of this compound and to guide future drug development efforts.
References
Microginin 527: A Comparative Guide to its Cross-reactivity with Zinc Metalloproteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of Microginin 527 against various zinc metalloproteases. This compound, a tripeptide isolated from cyanobacteria, has garnered interest for its potential as a protease inhibitor. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to offer a comprehensive overview for research and drug development applications.
Quantitative Inhibitory Activity of this compound
This compound has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key zinc metalloprotease in the renin-angiotensin system.[1] However, comprehensive quantitative data on its cross-reactivity with other zinc metalloproteases remains limited. The table below summarizes the known inhibitory concentration (IC50) for this compound and provides context by including data for other related microginins against a broader range of these enzymes. It is important to note that tripeptide microginins like this compound are considered more potent ACE inhibitors than their pentapeptide counterparts.[1]
| Compound | Target Enzyme | IC50 Value |
| This compound | Angiotensin-Converting Enzyme (ACE) | 31 µM[1] |
| Microginin T1 | Angiotensin-Converting Enzyme (ACE) | 5.0 µg/mL[2] |
| Leucine Aminopeptidase | 2.0 µg/mL[2] | |
| Microginin T2 | Angiotensin-Converting Enzyme (ACE) | 7.0 µg/mL |
| Leucine Aminopeptidase | Similar to Microginin T1 | |
| Microginin 299-A | Leucine Aminopeptidase | 4.6 µg/mL |
| Microginin 299-B | Leucine Aminopeptidase | 6.5 µg/mL |
| Microginin 299-C | Leucine Aminopeptidase | 2.0 µg/mL |
| Microginin 299-D | Leucine Aminopeptidase | 6.4 µg/mL |
Note: Direct comparative data for this compound against Leucine Aminopeptidase, Carboxypeptidase A, and Matrix Metalloproteinases (MMPs) is not currently available in the reviewed literature.
Experimental Protocols
To facilitate further research and comparative studies, a detailed protocol for a typical zinc metalloprotease inhibition assay is provided below. This protocol is based on methodologies commonly used for assessing the inhibitory activity of compounds like microginins against enzymes such as ACE.
Protocol: In Vitro Zinc Metalloprotease Inhibition Assay (e.g., ACE)
1. Materials and Reagents:
-
Purified zinc metalloprotease (e.g., rabbit lung ACE)
-
Substrate (e.g., Hippuryl-Histidyl-Leucine, HHL)
-
Inhibitor (this compound)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)
-
Stop Solution (e.g., 1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of the zinc metalloprotease in the assay buffer to the desired final concentration.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, mix the enzyme solution with the inhibitor solution (or buffer for control).
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Quantification of Product:
-
Analyze the reaction mixture using reverse-phase HPLC to separate the substrate from the product (e.g., Hippuric Acid for the ACE assay).
-
Quantify the product by measuring the peak area at a specific wavelength (e.g., 228 nm for Hippuric Acid).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing metalloprotease inhibition and a key signaling pathway regulated by a target enzyme.
Caption: Experimental workflow for determining the inhibitory activity of this compound against a zinc metalloprotease.
Caption: The Renin-Angiotensin System, highlighting the inhibitory action of this compound on ACE.
Concluding Remarks
This compound demonstrates clear inhibitory activity against angiotensin-converting enzyme. While its broader cross-reactivity with other zinc metalloproteases is not yet fully characterized, the existing data on related microginins suggest a potential for broader inhibitory action. Further research, utilizing standardized in vitro assays as outlined in this guide, is essential to fully elucidate the inhibitory profile of this compound. Such studies will be invaluable for assessing its therapeutic potential and for the development of novel, selective metalloprotease inhibitors.
References
Validating the Mechanism of Action of Microginin 527 as an ACE Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Microginin 527 as a potential Angiotensin-Converting Enzyme (ACE) inhibitor. It outlines the experimental validation process, presents comparative data with established ACE inhibitors, and details the methodologies for key experiments. The aim is to offer an objective resource for researchers and professionals involved in the discovery and development of novel antihypertensive agents.
The Renin-Angiotensin System and the Role of ACE
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which converts angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[2] ACE also inactivates bradykinin, a potent vasodilator. Therefore, inhibiting ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular diseases.
References
Structure-Activity Relationship of Microginin 527 Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Microginin 527 and its analogues, focusing on their structure-activity relationships as protease inhibitors, particularly against Angiotensin-Converting Enzyme (ACE). The information is compiled from various scientific studies to aid in the understanding and development of novel therapeutic agents.
Comparative Inhibitory Activity of Microginin Analogues
The inhibitory potential of microginin analogues is intrinsically linked to their structural composition. The following table summarizes the ACE inhibitory activities (IC50 values) of various microginin analogues, providing a basis for comparative analysis.
| Microginin Analogue | Structure | Target Enzyme | IC50 |
| This compound | (2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | ACE | 31 µM[1] |
| Microginin T1 | ClAhda-Ala-Pro-Tyr-Tyr | ACE | 5.0 µg/mL[2] |
| Microginin T2 | Ahda-Ala-Pro-Tyr-Tyr | ACE | 7.0 µg/mL[2] |
| Microginin (from Okino et al., 1993) | Not specified | ACE | 7 µg/mL[2] |
| Microginin 478 | MeAhda-Val-MeVal-MeTyr-Tyr | ACE | 10.0 µg/mL[2] |
| Microginin FR1 | Not specified | ACE | 16 µg/mL |
| Microginin 770 | Not specified | ACE | 3.33 µg/mL |
| Microginin 299-A | Cl-Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | Leucine Aminopeptidase | 4.6 µg/mL |
| Microginin 299-B | Cl2Ahda-Val-N-MeVal-N-MeTyr-Pro-Tyr | Leucine Aminopeptidase | 6.5 µg/mL |
| Microginin 299-C | Not specified | Leucine Aminopeptidase | 2.0 µg/mL |
Key Structure-Activity Relationships
The biological activity of microginin analogues is highly dependent on their amino acid sequence and modifications. The N-terminal 3-amino-2-hydroxydecanoic acid (Ahda) residue is a crucial feature for their inhibitory action. Variations in the peptide chain, including the number and type of amino acids, as well as modifications like N-methylation and chlorination of the Ahda residue, significantly influence the inhibitory potency and selectivity towards different proteases.
For instance, the chlorination of the Ahda residue in Microginin T1 appears to enhance its ACE inhibitory activity compared to the non-chlorinated Microginin T2. N-methylation of the Ahda residue, as seen in Microginin 478, also contributes to its ACE inhibitory effect. The length of the peptide chain and the specific amino acid residues at each position further dictate the interaction with the target enzyme's active site. Microginins are typically composed of 4 to 6 amino acids, but tripeptide analogues like this compound have also been identified.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The following protocol is a standard method for determining the ACE inhibitory activity of microginin analogues.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Captopril (positive control)
-
1 M HCl
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.
-
Dissolve HHL in the borate buffer to a final concentration of 5 mM.
-
Dissolve ACE in the borate buffer to a final concentration of 20 mU/mL.
-
Prepare various concentrations of the microginin analogue to be tested in the borate buffer.
-
Prepare a solution of captopril as a positive control.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 50 µL of the microginin analogue solution (or buffer for control) with 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Filter the mixture through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Analyze the sample by reverse-phase HPLC on a C18 column.
-
Use a mobile phase gradient of water with 0.1% TFA and methanol with 0.1% TFA.
-
Monitor the elution of hippuric acid (the product of HHL cleavage by ACE) at 228 nm.
-
-
Calculation of Inhibition:
-
Calculate the peak area of the hippuric acid.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the peak area of hippuric acid in the control reaction and A_sample is the peak area in the presence of the microginin analogue.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key structure-activity relationships of microginin analogues and a typical experimental workflow.
Caption: Key structural determinants of microginin analogue activity.
Caption: Workflow for ACE inhibition assay of microginin analogues.
References
In Vivo Validation of Microginin 527 Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known bioactivity of Microginin 527 and outlines the methodologies for its in vivo validation. While direct in vivo studies on this compound are not currently available in published literature, this document serves as a resource by presenting its in vitro activity alongside established in vivo data for other bioactive peptides with similar mechanisms of action. This comparative approach offers a framework for the potential in vivo assessment of this compound.
Overview of this compound
This compound is a linear tripeptide produced by the cyanobacterium Microcystis aeruginosa. It is one of the smallest members of the microginin family of peptides[1]. The primary reported bioactivity of this compound is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.
Comparative Analysis of Bioactivity
This section compares the in vitro ACE inhibitory activity of this compound with other peptides that have been validated in vivo. This comparison is essential because in vitro efficacy does not always correlate with in vivo antihypertensive effects due to factors such as bioavailability and metabolic stability[2].
Table 1: Comparison of ACE Inhibitory Peptides
| Compound | Source | In Vitro IC50 | In Vivo Model | In Vivo Effect | Reference |
| This compound | Microcystis aeruginosa | 31 μM | Not yet studied | Not yet determined | [1] |
| QIGLF | Egg White | Not specified | Spontaneously Hypertensive Rats (SHRs) | Significant decrease in systolic blood pressure | [3] |
| RVPSL | Egg White | Not specified | Spontaneously Hypertensive Rats (SHRs) | Significant decrease in systolic blood pressure | [3] |
| Captopril (Positive Control) | Synthetic | 1.04 - 2.30 nmol/L | Spontaneously Hypertensive Rats (SHRs), various models | Potent reduction in blood pressure |
Potential for Other In Vivo Bioactivities and Toxicity
While the primary focus is on ACE inhibition, other microginins have demonstrated a range of biological effects, including cytotoxicity and inhibition of other proteases. Some studies on non-microcystin-producing Microcystis strains, which produce microginins, have shown toxicity in aquatic organisms. For instance, extracts from a Microcystis aeruginosa strain that produces microginins but not microcystins were found to be toxic to yellowtail tetra (Astyanax altiparanae) larvae. This suggests that in vivo studies of this compound should also include assessments of potential toxicity.
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments to validate the in vivo bioactivity of an ACE-inhibitory peptide, based on established protocols for similar compounds.
Animal Model for Hypertension
Spontaneously Hypertensive Rats (SHRs) are a widely used and accepted animal model for studying hypertension and the effects of antihypertensive drugs. These rats genetically develop hypertension and are a suitable model for evaluating the efficacy of potential ACE inhibitors.
In Vivo Antihypertensive Effect Assessment
This protocol is adapted from studies on other ACE-inhibitory peptides.
Objective: To determine the effect of this compound on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound (test compound)
-
Captopril (positive control)
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
Procedure:
-
Acclimatization: House the SHRs under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into three groups:
-
Control Group: Receives the vehicle.
-
Positive Control Group: Receives a standard dose of Captopril.
-
Test Group: Receives this compound.
-
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) of all rats before administration of the compounds.
-
Administration: Administer the respective compounds to each group via oral gavage.
-
Blood Pressure Monitoring: Measure the SBP at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after administration.
-
Data Analysis: Compare the changes in SBP between the test group, positive control group, and control group.
Visualizing Pathways and Workflows
Renin-Angiotensin System and ACE Inhibition
The diagram below illustrates the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation, and the mechanism of action for ACE inhibitors like this compound.
References
Benchmarking Microginin 527 against commercially available ACE inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Microginin 527, a linear cyanobacterial peptide, against commercially available Angiotensin-Converting Enzyme (ACE) inhibitors. The following sections detail a quantitative comparison of inhibitory activity, in-depth experimental protocols for assessing ACE inhibition, and visual representations of the underlying biochemical pathways and experimental procedures.
Data Presentation: Comparative Inhibitory Activity
This compound demonstrates potent ACE inhibitory activity.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in comparison to several widely used commercial ACE inhibitors. It is important to note that this compound's IC50 is in the micromolar range, while the commercial inhibitors are in the nanomolar range, indicating a significantly higher potency for the latter.
| Inhibitor | IC50 Value |
| This compound | 31 µM [1] |
| Captopril | 6 nM - 25 nM[2][3] |
| Lisinopril | 1.9 nM - 4.7 nM[1] |
| Enalaprilat (active form of Enalapril) | 1.94 nM |
| Ramipril | 5 nM |
Experimental Protocols: In Vitro ACE Inhibition Assay
The following protocol outlines a standard in vitro method for determining the ACE inhibitory activity of a compound using Hippuryl-Histidyl-Leucine (HHL) as a substrate. This method is based on the quantification of hippuric acid (HA) produced from the enzymatic cleavage of HHL by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Sodium Borate Buffer (pH 8.3)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Test compound (e.g., this compound or commercial ACE inhibitor)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).
-
Prepare a solution of ACE in sodium borate buffer.
-
Prepare a solution of HHL in sodium borate buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube or a well of a microplate, add a specific volume of the ACE solution.
-
Add a specific volume of the test compound solution at various concentrations. For the control, add the solvent used to dissolve the test compound.
-
Pre-incubate the mixture at 37°C for a designated time (e.g., 10-15 minutes).
-
Initiate the reaction by adding a specific volume of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a defined volume of HCl.
-
Add ethyl acetate to extract the hippuric acid (HA) formed during the reaction.
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
-
Quantification of Hippuric Acid:
-
Carefully collect the upper organic layer (ethyl acetate) containing the HA.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried HA in a suitable buffer or mobile phase.
-
Measure the absorbance of the solution at a specific wavelength (typically 228 nm) using a microplate reader or spectrophotometer. Alternatively, quantify HA using High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of action for ACE inhibitors.
Experimental Workflow for In Vitro ACE Inhibition Assay
Caption: A generalized workflow for determining ACE inhibitory activity in vitro.
References
Head-to-head comparison of different analytical techniques for Microginin 527
For researchers, scientists, and drug development professionals investigating the potent angiotensin-converting enzyme (ACE) inhibitor, Microginin 527, accurate and reliable analytical methodologies are paramount. This guide provides a head-to-head comparison of the most common analytical techniques for the detection and quantification of this compound, supported by representative experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the two primary analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Note: Specific quantitative data for this compound is not widely available in published literature. The following data is a representative comparison extrapolated from validated methods for similar cyanotoxins, particularly other microginins and microcystins, to provide a realistic performance overview.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | ~50 - 100 ng/mL | ~0.5 - 5 ng/mL |
| Linearity (R²) | >0.99 | >0.995 |
| Precision (%RSD) | <15% | <10% |
| Accuracy (% Recovery) | 80 - 110% | 90 - 110% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for related cyanopeptides and can be adapted and validated for this compound.
Sample Preparation (General Protocol)
-
Extraction: For cellular material (e.g., cyanobacterial cultures), lyophilize the cells and extract with 75% aqueous methanol (v/v) three times using ultrasonication for 15 minutes each. Centrifuge the mixture at 10,000 x g for 10 minutes and collect the supernatant.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by deionized water. Load the supernatant onto the cartridge. Wash the cartridge with 10% aqueous methanol to remove impurities. Elute the microginins with 90% aqueous methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.
HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 20% B, increase to 70% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 238 nm.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by infusion of a standard.
-
Collision Energy and other MS parameters: Optimize based on the specific instrument and compound.
-
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound, with the potential use of an internal standard for improved accuracy.
Mandatory Visualization
Signaling Pathway of the Renin-Angiotensin System
This compound is a known inhibitor of the Angiotensin-Converting Enzyme (ACE). The following diagram illustrates the Renin-Angiotensin System (RAS), a critical signaling pathway for the regulation of blood pressure, and highlights the point of inhibition by this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound from sample collection to data analysis.
Caption: General experimental workflow for the analysis of this compound.
Replicating and Validating Published Findings on Microginin 527: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Microginin 527's performance against other Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication and validation of published findings.
Comparative Analysis of ACE Inhibitory Activity
This compound, a tripeptide linear cyanopeptide, has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the Renin-Angiotensin System (RAS).[1] This section presents a comparative summary of its inhibitory activity against both synthetic and other natural ACE inhibitors.
| Inhibitor | Type | Organism/Source | IC50 (HHL-HPLC Assay) |
| This compound | Natural (Cyanopeptide) | Microcystis aeruginosa | 31 µM[1] |
| Microginin 770 | Natural (Cyanopeptide) | Microcystis aeruginosa | 3.33 µg/mL[2] |
| Captopril | Synthetic Drug | - | 25 ± 2.6 nM[3] |
| Fucus spiralis L. Protein Hydrolysate Fractions | Natural (Marine Macroalga) | Fucus spiralis L. | 0.500 ± 0.03 mg/mL[4] |
| Peperomia pellucida L. Extract | Natural (Plant Extract) | Peperomia pellucida L. | 7.17 µg/mL |
| Quercus infectoria G. Olivier. Extract | Natural (Plant Extract) | Quercus infectoria G. Olivier. | >50% inhibition at 330 µg/mL |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies. The data presented for Captopril and other natural inhibitors were obtained using similar HHL-HPLC based assays.
Experimental Protocols
The following is a detailed methodology for a typical in vitro ACE inhibition assay used to determine the IC50 values of microginins and other inhibitors. This protocol is based on the methods described for the analysis of Microginin 770.
1. Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Sodium borate buffer (100 mM, pH 8.3)
-
Inhibitor (e.g., this compound, Captopril) solution of known concentration
-
1 M Hydrochloric acid (HCl) to stop the reaction
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm)
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge
3. Assay Procedure:
-
Prepare a reaction mixture containing 40 µL of 100 mM sodium borate buffer (pH 8.3) and 10 µL of ACE solution (0.2 U/mL).
-
Add 40 µL of the inhibitor solution at various concentrations. For the control (no inhibition), add 40 µL of the buffer instead.
-
Pre-incubate the mixture in a thermomixer for 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of 5 mM HHL substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a sufficient volume of 1 M HCl.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC.
4. HPLC Analysis:
-
Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.05% TFA (Solvent A) and acetonitrile (Solvent B). A typical isocratic condition is a 7:3 ratio of Solvent A to Solvent B.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Monitor the formation of hippuric acid (HA) at a wavelength of 226 nm.
-
Quantification: The peak area of the produced hippuric acid is proportional to the ACE activity.
5. Calculation of Inhibition and IC50: The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100 Where:
-
A_control is the peak area of hippuric acid in the control reaction.
-
A_inhibitor is the peak area of hippuric acid in the presence of the inhibitor.
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of this compound's activity and the methodology for its validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, In Vitro Testing and Molecular Docking Studies of Microginins’ Mechanism of Angiotensin-Converting Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new angiotensin converting enzyme (ACE) inhibitors from medicinal plants to treat hypertension using an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity, Antioxidant Properties, Phenolic Content and Amino Acid Profiles of Fucus spiralis L. Protein Hydrolysate Fractions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Microginin 527
For Immediate Release
As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the product itself. This document outlines the proper disposal procedures for Microginin 527, ensuring the safety of laboratory personnel and the environment. This compound, a compound found in Microcystis, is an inhibitor of protein phosphatase, ACE, and leucine aminopeptidase[1]. Due to its biological activity and classification as a cyanotoxin, it requires careful handling and disposal.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory to prevent dermal contact and inhalation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Occupational safety guidelines for handling cyanotoxins emphasize avoiding contact with skin and mucous membranes[2]. Should accidental contact occur, wash the affected area thoroughly with soap and water.
II. Operational Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Laboratories should treat all waste chemical solids and liquids as hazardous unless confirmed to be non-hazardous[3].
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions[4].
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste[4].
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Removal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
III. Data on Cyanotoxin Handling
| Parameter | Guideline | Rationale |
| Storage Temperature | -20°C | To maintain the stability of the compound. |
| Light Exposure | Store in dark or amber-colored containers | Many cyanotoxins are sensitive to bright light. |
| Container Material | Amber glass or polyethylene terephthalate glycol (PETG) | To prevent adsorption of the toxin to the container walls. |
IV. Experimental Protocols for Decontamination
For decontaminating lab equipment that has come into contact with cyanobacteria, a common practice is to soak the equipment in a hypochlorite solution before rinsing and cleaning. For heat-stable equipment, autoclaving is also a recommended sterilization method.
General Decontamination Protocol:
-
Preparation of Hypochlorite Solution: Prepare a fresh solution of sodium hypochlorite (bleach) at a concentration recommended by your institution's safety protocols (typically a 10% solution).
-
Soaking: Immerse contaminated, non-disposable labware in the hypochlorite solution for a sufficient contact time (e.g., at least 30 minutes).
-
Rinsing: Thoroughly rinse the decontaminated labware with purified water.
-
Drying: Allow the labware to air dry completely before reuse.
V. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding our collective responsibility to environmental stewardship.
References
Essential Safety and Logistical Information for Handling Microginin 527
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling Microginin 527, a bioactive peptide derived from cyanobacteria. Given the limited specific toxicological data for this compound, a cautious approach is paramount. The following procedures are based on general best practices for handling potentially hazardous peptides and cyanobacterial toxins.
Compound Information
This compound is a linear peptide produced by the cyanobacterium Microcystis aeruginosa. It is known to be an inhibitor of several enzymes, including protein phosphatase, angiotensin-converting enzyme (ACE), and leucine aminopeptidase[1]. Its biological activity suggests that it should be handled with care to avoid unintended physiological effects.
| Property | Value |
| Molecular Formula | C₂₅H₄₁N₃O₇S |
| CAS Number | 1135249-50-1 |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination. The following PPE is mandatory when handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes and airborne particles. |
| Face Shield | Recommended when there is a high risk of splashing, such as during initial reconstitution or large-volume transfers. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. A risk assessment should determine the appropriate type of respirator. |
Health Hazard Information
Routes of Exposure:
-
Inhalation: Aerosolized powder or droplets of a solution can be inhaled.
-
Ingestion: Accidental ingestion of the compound.
-
Skin/Eye Contact: Direct contact with the powder or solution.
Potential Health Effects:
-
Due to its enzyme-inhibiting properties, systemic effects are possible if absorbed.
-
May cause irritation upon contact with skin or eyes.
Operational Plan: Handling and Experimental Protocols
Proper handling procedures are critical to maintain the integrity of the compound and ensure personnel safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized peptide at -20°C in a tightly sealed, light-protective, and desiccated container.
Reconstitution and Aliquoting:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Work in a well-ventilated area, preferably within a chemical fume hood or a designated containment enclosure, especially when handling the powder.
-
Use sterile, appropriate solvents for reconstitution. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material in a sealed container for disposal.
-
Large Spills: Evacuate the area. Prevent the spread of the spill. Contact your institution's environmental health and safety department for assistance with cleanup.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
-
Unused Product: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, vials, and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not dispose of it down the drain.
Visual Guidance: Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: A procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
